Phosphonic acid, zinc salt (1:1)
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/HO3P.Zn/c1-4(2)3;/h(H,1,2,3);/q;+2/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPRKINNVBONSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PZn+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884746 | |
| Record name | Phosphonic acid, zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14332-59-3 | |
| Record name | Phosphonic acid, zinc salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, zinc salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Fabrication Methodologies of Zinc Phosphonate
Advanced and Green Synthesis Protocols
Ultrasonic-Template-Microwave (UTM) Assisted Routes for Surface-Modified Nanocrystals
The application of combined ultrasonic, template, and microwave (UTM) methods offers a sophisticated approach to synthesizing surface-modified zinc phosphonate (B1237965) nanocrystals. While direct research on a comprehensive UTM route for zinc phosphonate is emerging, the principles can be understood from related synthesis techniques. Ultrasonic methods, for instance, have been successfully employed in the rapid synthesis of nanocrystals of fluorescent microporous metal-organic frameworks (MOFs), such as Zn₃(BTC)₂·12H₂O. researchgate.net This approach is recognized for being simple, efficient, low-cost, and environmentally friendly. researchgate.net The ultrasonic irradiation can affect the reaction and crystallization, with the size of nanoparticles increasing with longer reaction times, allowing for tunable size and shape. researchgate.net
Microwave-assisted synthesis is another key component, valued for its ability to enable rapid and uniform heating, which can lead to the formation of pure, well-defined nanostructures. nih.gov This "green technology" approach allows for precise control over the properties of the resulting nanomaterials. nih.gov The combination of microwave and ultrasonic waves has been explored for the synthesis of ZnO micro/nanostructures, demonstrating the potential of hybrid energy-assisted methods. nih.gov
Although a specific template method for "Phosphonic acid, zinc salt (1:1)" is not detailed in the provided context, templating is a common strategy in nanomaterial synthesis to control size, shape, and porosity. The synergy of these three techniques in a UTM route is anticipated to provide exceptional control over the nanocrystal characteristics of zinc phosphonates.
Direct Precipitation from Organic Phosphonic Acid and Zinc Salt Solutions
Direct precipitation is a straightforward and cost-effective method for producing zinc phosphonate. derpharmachemica.com This technique involves the reaction of a soluble zinc salt with an organic phosphonic acid in a solution, leading to the precipitation of the insoluble zinc phosphonate product. The simplicity of this method makes it suitable for large-scale production. derpharmachemica.comorientjchem.org
The process typically involves mixing aqueous solutions of the precursors, such as zinc nitrate (B79036) and a specific phosphonic acid. derpharmachemica.comorientjchem.org The control of nucleation, aging, and particle growth in the solution is crucial. derpharmachemica.com Factors such as the concentration of reactants, the rate of addition of the precipitating agent, and the temperature all play a significant role in determining the final particle size and morphology. orientjchem.orgresearchgate.net For instance, in the synthesis of ZnO nanoparticles by a similar method, the use of different precursors like zinc acetate (B1210297) and ammonium (B1175870) carbonate has been reported. orientjchem.org
Interactive Table: Parameters in Direct Precipitation of Zinc-Based Nanoparticles
| Parameter | Effect on Nanoparticle Characteristics | Source |
|---|---|---|
| Precursor Type | Influences the reaction kinetics and final product purity. | orientjchem.org |
| Precipitating Agent | Affects the rate of precipitation and particle morphology. | orientjchem.org |
| Reactant Concentration | Higher concentrations can lead to faster nucleation and smaller initial particles, but may also promote agglomeration. | researchgate.net |
| Temperature | Can influence particle size; for example, in ZnO synthesis, an optimal temperature of 80°C followed by calcination produced the smallest particles. | researchgate.net |
| Stirring Speed | Ensures homogeneous mixing and can affect particle size distribution. | mdpi.com |
| Calcination Temperature | A post-synthesis heat treatment that can induce phase changes and crystal growth. For ZnO, calcination at 500°C was found to be effective. | researchgate.net |
High-Throughput Synthesis Strategies for Diversified Zinc Phosphonates
High-throughput (HT) synthesis methods have emerged as a powerful tool for rapidly exploring a wide range of reaction parameters to discover new materials and optimize synthesis conditions. researchgate.net These automated techniques are particularly valuable for creating diverse libraries of zinc phosphonates with varying compositions and structures. researchgate.net
HT methods often employ multi-clave setups with miniaturized reactors, allowing for the simultaneous execution of numerous reactions under different conditions, such as varying metal salts, phosphonic acid linkers, solvents, temperatures, and pH levels. researchgate.net This approach has been successfully used to synthesize novel zinc phosphonocarboxylates and other metal tetraphosphonates under hydrothermal conditions. researchgate.net The ability to rapidly screen a large parameter space accelerates the discovery of materials with desired properties, such as porosity. researchgate.netresearchgate.net For example, a V-shaped diphosphonic acid was used in a high-throughput investigation that led to the isolation of two new porous metal phosphonates. researchgate.net
Valorization of Industrial Waste Streams for Zinc Phosphonate Production
The synthesis of zinc phosphonates can be made more sustainable and economical by utilizing industrial waste streams as a source of zinc. mdpi.com Galvanic sludge, a byproduct of the electroplating industry, is one such waste stream that contains significant amounts of zinc. mdpi.com
A process has been developed to produce zinc-ammonium phosphate (B84403) from this waste. The sludge is first treated with an acid, such as hydrochloric acid, to extract the zinc ions into a solution. mdpi.com This zinc-rich solution is then reacted with a phosphorus source, like diammonium phosphate, and the pH is adjusted with an ammonia (B1221849) solution to precipitate zinc-ammonium phosphate. mdpi.com This approach not only provides a valuable product from waste but also addresses the environmental concerns associated with the disposal of heavy metal-containing sludge. mdpi.com Similar principles can be applied to produce zinc phosphonate by selecting the appropriate phosphonic acid as the precipitating agent. The recovery of materials from industrial waste is a key area of research for sustainable manufacturing. ekb.eg
Influence of Synthesis Conditions on Material Characteristics
The properties of zinc phosphonate are not solely determined by the chosen synthesis method but are also heavily influenced by the specific conditions under which the synthesis is performed.
Role of Precursor Selection and Stoichiometry
The choice of precursors—the zinc salt and the organic phosphonic acid—is fundamental in defining the final structure and properties of the resulting zinc phosphonate. The nature of the organic group in the phosphonic acid dictates the connectivity and dimensionality of the resulting framework. For instance, using bifunctional phosphonate anions is a strategy for synthesizing porous metal phosphonates. scilit.com
Stoichiometry, the molar ratio of the reactants, is a critical parameter that must be precisely controlled. mdpi.com In the synthesis of functionalized mesoporous silica (B1680970) thin films with propyl-copper-phosphonate groups, maintaining the correct stoichiometry between the silica precursors and the functional phosphonate groups was essential to achieve the desired Si:P ratio in the final material. mdpi.com Similarly, in the formation of zinc phosphate coatings, the concentration of Zn²⁺ ions in the phosphating bath is an important parameter that influences the formation of suitable zinc phosphate crystals. mdpi.com
Impact of pH and Temperature on Structural Formation
The pH of the reaction medium and the synthesis temperature are two of the most influential parameters affecting the formation, morphology, and crystallinity of zinc phosphonates. mdpi.comresearchgate.net
pH: The pH of the phosphating bath has a strong effect on the formation and characteristics of the phosphate film. researchgate.net An increase in pH from 1.5 to 2.5 has been shown to increase the weight of zinc phosphate coatings, indicating that pH plays a crucial role in the deposition process. researchgate.net In the synthesis of morphologically different zinc phosphate nanostructures, plate-like samples were obtained at a pH ≤ 3.5, while flower-like samples were formed at a pH ≥ 4.0. researchgate.net
Temperature: Temperature influences reaction kinetics and crystal growth. mdpi.com In the formation of zinc phosphate coatings, higher temperatures can increase the metal dissolution rate, leading to the formation of larger crystals. mdpi.com However, an optimal temperature often exists. For instance, phosphating baths maintained at temperatures between 60 and 65°C have been shown to produce thicker films with higher zinc content and enhanced corrosion resistance. researchgate.net Conversely, excessively high temperatures can sometimes be detrimental. For zinc phosphate coatings, dehydration can begin at temperatures as low as 110-150°C. srce.hr
Interactive Table: Effect of pH and Temperature on Zinc Phosphate Formation
| Parameter | Condition | Observed Effect | Source |
|---|---|---|---|
| pH | Increased from 1.75 to 2.75 | Decreased iron content and increased zinc and phosphorus content in the coating, indicating better surface coverage. | researchgate.net |
| pH | ≤ 3.5 | Formation of plate-like α-Zn₃(PO₄)₂·4H₂O nanostructures. | researchgate.net |
| pH | ≥ 4.0 | Formation of flower-like α-Zn₃(PO₄)₂·4H₂O nanostructures. | researchgate.net |
| Temperature | 50-75 °C | Affects the film's appearance, porosity, and composition. | researchgate.net |
| Temperature | 60-65 °C | Produced thicker films with higher zinc content and improved corrosion resistance. | researchgate.net |
| Temperature | 110-150 °C | Onset of dehydration in zinc phosphate coatings. | srce.hr |
Control over Reaction Time and Substrate Concentrations
The synthesis of zinc phosphonate is a process where the final properties of the material, including its morphology, crystallinity, and purity, are critically dependent on the precise control of reaction parameters. Among the most influential of these parameters are the reaction time and the concentrations of the initial substrates. Adjusting these variables allows for the tailored fabrication of zinc phosphonate materials for specific applications.
Reaction Time
The duration of the reaction has a significant impact on the formation, growth, and structural characteristics of zinc phosphonate coatings and particles. Research indicates that the initial deposition can be very rapid, with subsequent changes in the material's morphology and properties over longer periods.
Studies on the formation of zinc phosphate coatings on metal surfaces show that the initial deposition and crystal formation occur very quickly. researchgate.net For instance, when forming coatings on steel, zinc phosphate crystals begin to appear on the surface within just 5 seconds of immersion in a phosphating bath. researchgate.net The deposition is fastest during the first minute, after which the rate decreases as the surface becomes covered. researchgate.net A study on a conventional precipitation method to synthesize zinc phosphate nanoparticles found that the reaction was allowed to proceed for a maximum of 60 minutes, as no further improvement in the yield was observed beyond this point. austinpublishinggroup.com
The evolution of the coating's morphology is a direct function of time. A complete hopeite (Zn₃(PO₄)₂·4H₂O) coating can be formed on a zinc alloy substrate in as little as one minute. researchgate.net The reaction time has a marked impact on the morphologies and microstructures of the resulting coating. researchgate.net Similarly, the reaction between zinc oxide nanoparticles and phosphate ions shows a time dependency, with the composition of the resulting solid material changing between 1 hour and 24 hours of reaction. nih.gov
Table 1: Effect of Reaction Time on Zinc Phosphonate Formation
| Reaction Time | Observation | Source |
|---|---|---|
| 5 seconds | Initial zinc phosphate crystals appear on steel surface. | researchgate.net |
| 1 minute | A complete hopeite coating is formed on a zinc alloy. | researchgate.net |
| 1 minute | Coating deposition is very fast. | researchgate.net |
| > 1 minute | Rate of coating deposition decreases as surface is covered. | researchgate.net |
| 60 minutes | Reaction yield reaches maximum in a conventional precipitation synthesis. | austinpublishinggroup.com |
The concentration of reactants, including the zinc source (e.g., zinc oxide), the phosphorus source (e.g., phosphoric acid), and any additives or accelerators, is a crucial factor in controlling the synthesis of zinc phosphonate. google.comresearchgate.net The stoichiometry and concentration directly influence the quality, composition, and physical properties of the final product. google.com
In the industrial production of zinc phosphate pigments, the concentration of the phosphoric acid used can range from 20% to 85% by weight, while the zinc oxide slurry concentration is typically between 10% and 50% by weight. google.com Maintaining these concentrations is vital to ensure the resulting mixture does not become too viscous, which would impede processing, or too dilute, which could adversely affect the product quality. google.com
The concentration of other ions in the synthesis solution also plays a determinative role. For example, in zinc phosphating of steel, the concentration of iron in the phosphating bath is very important; the crystal size and the thickness of the resulting layer have been found to be dependent on the iron content. researchgate.net Similarly, the concentration of activating agents, such as copper acetate, can influence the coating weight. An increase in the concentration of the activation solution has been found to decrease the final coating weight on steel substrates. researchgate.net
The interaction between zinc oxide and phosphate solutions further highlights the importance of concentration. The extent of conversion of zinc oxide to zinc phosphate is dependent on the type and concentration of the phosphate source.
Table 2: Effect of Substrate Concentration on Zinc Phosphonate Properties
| Controlled Substrate | Concentration Range/Condition | Effect on Product | Source |
|---|---|---|---|
| Phosphoric Acid | 20 - 85% by weight | Affects viscosity and product quality. | google.com |
| Zinc Oxide Slurry | 10 - 50% by weight | Affects viscosity and product quality. | google.com |
| Iron | Varied in phosphating bath | Influences crystal size and coating thickness. | researchgate.net |
| Activator (Copper Acetate) | Increased concentration | Decreased coating weight. | researchgate.net |
| Phosphate Solution | Reaction with ZnO | Affects the Phosphorus/Zinc molar ratio in the final solid. | nih.gov |
By carefully controlling both the reaction time and the concentrations of all chemical species in the synthesis process, it is possible to produce zinc phosphonate with desired characteristics such as specific crystal morphologies, coating thicknesses, and chemical compositions.
Structural Elucidation and Advanced Characterization of Zinc Phosphonate Materials
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for characterizing the intricate structural details of zinc phosphonate (B1237965) materials. By interacting with different forms of electromagnetic radiation, these techniques provide a wealth of information regarding molecular bonding, vibrational modes, electronic transitions, and elemental composition.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and probing the bonding environment within zinc phosphonate materials. The interaction of infrared radiation with the material excites molecular vibrations, and the resulting absorption spectrum serves as a unique molecular fingerprint.
In the context of zinc phosphonates, FTIR is particularly useful for observing the vibrations of the phosphonate group (PO₃). The binding of phosphonic acid to a zinc surface often results in the formation of tridentate complexes. researchgate.netresearchgate.net This is evidenced by the disappearance of the P=O stretching band and the P-O-H stretching bands, and the appearance of a broad, strong band associated with the vibrations of the deprotonated PO₃²⁻ group bonded to the metal surface. researchgate.net
Key vibrational bands for zinc phosphonate and related materials are summarized in the table below. The precise positions of these bands can be influenced by factors such as the nature of the organic group attached to the phosphorus atom, the crystalline structure, and the presence of water molecules. For instance, in studies of phosphonic acids on zinc oxide, the formation of a tridentate bond is indicated by the absence of the P=O band and the appearance of bands corresponding to symmetric P-O stretching. researchgate.net The vibration band between 1100 and 850 cm⁻¹ often shows several intense peaks, which can be attributed to the asymmetric stretching of P-O or P-OH bonds in complex phosphate (B84403) and hydroxide (B78521) reaction products. researchgate.net
Table 1: Characteristic FTIR Bands for Zinc Phosphonate and Related Materials
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Asymmetric P-O / P-OH stretching | 871, 976, 1055 | researchgate.net |
| P-O-H stretching | 900-1050 | researchgate.net |
| P-O(H) bond | 951, 967 | researchgate.net |
| P=O bond | 1126, 1168 | researchgate.net |
| P=O stretching | ~1250 | researchgate.net |
| Asymmetric COO⁻ stretching | 1618 | researchgate.net |
| Symmetric COO⁻ stretching | 1367 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
It is important to note that the presence of different conformers due to hydrogen bonding can lead to the splitting of bands, as seen with the P=O and P-O(H) bonds in some phosphinic acid systems. researchgate.net
Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and can offer a clearer resolution of certain vibrational bands compared to FTIR, especially in the phosphate stretching region. nih.gov
For zinc phosphate materials, Raman spectroscopy is effective in identifying the symmetric stretching mode of the phosphate group (PO₄³⁻), which can be used to identify the specific zinc phosphate mineral. nih.gov The spectra of zinc phosphate nanocrystals show multiple peaks in the 120 to 600 cm⁻¹ range, corresponding to P-O bending and stretching vibrations. researchgate.net A prominent peak around 970 cm⁻¹ is also characteristic of the phosphate group. researchgate.net
The hydroxyl stretching region in the Raman spectra can also be used to differentiate between different zinc phosphate minerals based on their distinct patterns, which are influenced by their crystal structures. nih.gov For example, spencerite and tarbuttite show characteristic sharp bands at 3516 cm⁻¹ and 3446 cm⁻¹, respectively. nih.gov
Table 2: Key Raman Shifts for Zinc Phosphate Materials
| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |
| P-O bending and stretching | 120 - 600 | researchgate.net |
| PO₄ symmetric stretching | ~951 | researchgate.net |
| PO₄ symmetric stretching | ~970 | researchgate.net |
| Hydroxyl stretching (tarbuttite) | 3446 | nih.gov |
| Hydroxyl stretching (spencerite) | 3516 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The intensity of Raman bands can be low in some cases, such as for thin phosphonate layers on metal surfaces after sonication, making it challenging to identify all the contributions from the organic layer. conicet.gov.ar
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorbance of ultraviolet and visible light. slideshare.net The absorption of energy promotes electrons from lower energy orbitals to higher energy orbitals. The types of electronic transitions that can occur include σ→σ, n→σ, π→π, and n→π. slideshare.net
In the context of zinc phosphonate materials, UV-Vis spectroscopy can provide insights into their electronic structure and optical properties. For instance, solid-state diffuse reflectance UV-Vis spectra of certain zinc phosphonate clusters have shown absorption maxima around 250, 320, and 390 nm. psu.edu The position of these absorption bands can be influenced by the coordination environment of the zinc ions and the nature of the phosphonate ligands.
Furthermore, UV-Vis reflectance spectra have been used to assess the color and photocatalytic activity of zinc phosphate-based materials. jmst.org For example, the treatment of zinc oxide with phosphoric acid leads to changes in the UV-Vis reflectance spectrum, indicating the formation of zinc phosphate. jmst.org The presence of charge transfer (CT) bands, which arise from a change in electron distribution between the metal and a ligand, can also be observed in the UV-Vis spectra of transition metal complexes. bpchalihacollege.org.in These transitions, such as ligand-to-metal charge transfer (LMCT), are typically very intense. libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the local environment of specific nuclei within a material. For zinc phosphonates, solid-state ³¹P and ¹³C NMR are particularly informative.
³¹P Magic Angle Spinning (MAS) NMR provides detailed information about the phosphorus environment, including the connectivity of the PO₃ groups. acs.org The chemical shift and the chemical shift anisotropy (CSA) are sensitive to the coordination mode of the phosphonate group. For example, it is possible to differentiate between (111), (112), and (122) connectivities of the PO₃ groups in zinc phosphonates based on the extended chemical shift asymmetry parameter (ηe). acs.org A study on various zinc phosphonates found that ηe values of approximately 0.4, 0.8, and 1.1 correspond to (111), (112), and (122) connectivities, respectively. acs.org The isotropic chemical shift (δiso) for zinc methylphosphonate, for instance, has been reported at 32.6 ppm. acs.org
¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR is used to investigate the organic components of the zinc phosphonate material. It provides information about the different carbon environments and can be used to confirm the presence of the organic ligand and to detect any decomposition byproducts. researchgate.net The chemical shifts in ¹³C CP MAS NMR spectra can be correlated with the crystal structure, providing insights into the number of symmetry-independent carbon atoms and the ligand-to-metal ratio. rsc.org For example, in a study of a zinc coordination polymer, the ¹³C NMR signals for the 2-oximinopropionate ligand were observed at 10.3 ppm, 158.0 ppm, and 171.2 ppm. researchgate.net
Table 3: Representative Solid-State NMR Data for Zinc Phosphonate and Related Materials
| Nucleus | Technique | Parameter | Value (ppm) | Compound/Connectivity | Reference |
| ³¹P | MAS NMR | δiso | 32.6 | Zn(O₃PCH₃) | acs.org |
| ³¹P | MAS NMR | δiso | 27.7 | Zn(O₃PCH₃)·n-C₄H₉NH₂ | acs.org |
| ³¹P | Static NMR | Δ | 41.8 | Zn(O₃PCH₃) | acs.org |
| ³¹P | Static NMR | Δ | 51.7 | Zn(O₃PCH₃)·n-C₄H₉NH₂ | acs.org |
| ¹³C | CP MAS NMR | δ | 10.3, 158.0, 171.2 | Zn(PAO)₂(H₂O)₂ | researchgate.net |
This table is interactive. Click on the headers to sort the data. Δ represents the chemical shift anisotropy.
Solid-state NMR has also been employed to study layered metal phosphonates, revealing details about the structure and dynamics of the organic linkers. nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. acs.org This is achieved by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.
For zinc phosphonate materials, XPS is crucial for confirming the binding of the phosphonic acid to the zinc-containing surface and for determining the valence state of the constituent elements. rsc.org For example, in the analysis of zinc phosphate coatings, the Zn 2p spectrum typically shows two peaks corresponding to Zn 2p₃/₂ and Zn 2p₁/₂, indicating a +2 valence state for zinc. researchgate.net The binding energies for these peaks are often observed around 1022 eV and 1045 eV, respectively. researchgate.net
The P 2p spectrum provides information about the phosphorus environment. The binding energy of the P 2p peak can shift upon complexation, confirming the formation of the zinc phosphonate. acs.org The O 1s spectrum can also be deconvoluted to distinguish between different oxygen environments, such as lattice oxygen in zinc oxide and oxygen in the phosphonate group or surface hydroxyl groups. researchgate.net
Table 4: Typical XPS Binding Energies for Zinc Phosphonate and Related Systems
| Element | Orbital | Binding Energy (eV) | Species/Compound | Reference |
| Zn | 2p₃/₂ | ~1022.3 | ZnPO coating | researchgate.net |
| Zn | 2p₁/₂ | ~1045.1 | ZnPO coating | researchgate.net |
| O | 1s | ~530.0 | Lattice oxygen in ZnO | researchgate.net |
| O | 1s | ~532.2 | Hydroxyl groups on ZnO | researchgate.net |
| C | 1s | ~284.8 | Adventitious carbon | researchgate.net |
This table is interactive. Click on the headers to sort the data.
XPS analysis has shown that surface treatments, such as oxygen plasma, can create reactive oxygen species on a zinc oxide surface, leading to a more robust binding of phosphonic acids. rsc.orgelsevier.com
Ultraviolet Photoelectron Spectroscopy (UPS) is another surface-sensitive photoemission technique that uses lower energy ultraviolet photons (typically from a helium discharge lamp) to probe the valence electronic states of a material. thermofisher.com It provides valuable information about the electronic structure near the Fermi level and is used to determine the work function of a surface. thermofisher.comresearchgate.net
The work function is a critical parameter for materials used in electronic devices, as it determines the energy required to remove an electron from the surface. researchgate.net The work function can be significantly influenced by surface modifications, such as the adsorption of a phosphonic acid layer. researchgate.net
UPS spectra of the valence band region are often used for "fingerprinting" materials, as the peak assignments can be complex due to the high degree of hybridization in molecular orbitals. thermofisher.com For a more complete understanding of the valence band, UPS is often used in conjunction with XPS, as the ionization cross-section of an orbital depends on the incident photon energy. thermofisher.com
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of a specific element within a material. In the context of zinc phosphonates, XAS, particularly at the zinc K-edge, provides valuable information about the coordination environment of the zinc atoms. iucr.orgacs.org
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgresearchgate.netresearchgate.net For instance, the position and features of the absorption edge can differentiate between tetrahedral and octahedral coordination of zinc. iucr.org Studies have shown that the Zn K-edge position in various zinc compounds can range from 9660.5 to 9666.0 eV, with these variations reflecting changes in zinc coordination. iucr.org
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distance of neighboring atoms. researchgate.net Analysis of the EXAFS spectrum can reveal the bond lengths between zinc and the oxygen atoms of the phosphonate groups. For example, in some zinc-covalent organic frameworks, EXAFS data has indicated Zn-N/O coordination with bond distances of 1.98 ± 0.02 Å (Zn-N) and 2.09 ± 0.02 Å (Zn-O). researchgate.net This technique has also been successfully applied to study the zinc environment in complex systems like Langmuir-Blodgett films, revealing that zinc ions are bound to the heads of phospholipid molecules. nih.gov
Infrared Reflection-Absorption Spectroscopy (IRRAS) for Surface-Bound Species
Infrared Reflection-Absorption Spectroscopy (IRRAS) is a surface-sensitive technique used to study thin films and adsorbed molecules on reflective substrates. While specific IRRAS studies on "Phosphonic acid, zinc salt (1:1)" are not prevalent in the provided search results, the principles of infrared spectroscopy are widely applied to characterize phosphonate-containing materials. mdpi.com
Standard infrared (IR) spectroscopy is a powerful tool for identifying functional groups and understanding the chemical structure of materials. mdpi.com In zinc phosphonates, IR spectroscopy can confirm the presence of P-O and P-C bonds within the phosphonate group, as well as O-H bonds from coordinated water molecules or hydroxyl groups. acs.org The absorption peaks in an IR spectrum act as "chemical fingerprints," allowing for the identification of specific molecular vibrations. mdpi.com For thin films, where the signal-to-noise ratio can be low, depositing the film on a porous substrate with a high surface area can enhance the signal and enable reliable analysis. mdpi.com
Diffraction and Microscopic Characterization
Diffraction and microscopy techniques are essential for determining the crystal structure, phase purity, and morphology of zinc phosphonate materials.
Powder X-ray Diffraction (PXRD) for Crystal Structure and Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing crystalline materials. It provides information about the crystal structure, phase composition, and crystallite size of a powdered sample. For zinc phosphonates, PXRD is routinely used to identify the crystalline phases formed during synthesis and to confirm the purity of the product. rsc.orgrsc.orgacs.orgresearchgate.netscirp.org
The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to each crystalline material. By comparing the experimental PXRD pattern to standard diffraction data from databases like the JCPDS (now ICDD), the phases present in the sample can be identified. scirp.org For example, the PXRD pattern of zinc phosphate nanocrystals has been shown to match the standard data for hopeite (Zn₃(PO₄)₂·4H₂O). scirp.org
PXRD is also crucial for Rietveld refinement, a method used to refine the crystal structure of a material from powder diffraction data. rsc.orgrsc.orgresearchgate.net This technique was instrumental in determining the crystal structure of a microporous zinc phosphonate, CAU-25, by combining it with single-crystal X-ray diffraction data. rsc.orgrsc.orgresearchgate.net Furthermore, PXRD can be used to monitor the formation of different phosphate layers on steel surfaces, identifying compounds like phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) and hopeite. imim.pl
Table 1: Representative PXRD Data for Zinc Phosphonate and Related Materials
| Compound/Material | Key 2θ Peaks (°) | Corresponding Crystal Plane | Reference |
| Zinc Phosphate Nanocrystals | 9.65, 16.68, 17.79, 18.26, 19.38, 22.17, 25.67, 31.31, 35.67, 39.88, 46.78, 47.54, 49.94, 56.41, 61.07 | (020), (200), (210), (011), (040), (230), (221), (241), (002), (171), (371), (521), (402), (123), (303) | scirp.org |
| Zinc Oxide (hydrothermal) | (prominently grown along) | (001), (002), (101) | mdpi.com |
Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. researchgate.netresearchgate.net By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed model of the crystal structure, including bond lengths and angles, can be obtained. nih.govnih.gov
SCXRD has been successfully employed to determine the atomic resolution structure of various zinc phosphonate compounds. For instance, the structure of a novel 3D zinc organophosphonate, Zn(O₃PCH₂NHC₄H₈NHCH₂PO₃)·H₂O, was determined using SCXRD, revealing a triclinic space group P-1 and a 3D open-framework with one-dimensional channels. researchgate.net Similarly, the crystal structure of another zinc phosphonate, CAU-25, was elucidated by combining SCXRD and PXRD data. rsc.orgrsc.orgresearchgate.net This technique has also been used to characterize zinc hydroxymethylphosphonate, Zn(O₃PCH₂OH), which crystallizes in the trigonal space group R3̄ and features circular channels. acs.org
Table 2: Crystallographic Data for Selected Zinc Phosphonate Compounds from SCXRD
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| Zinc Organophosphonate | Zn(O₃PCH₂NHC₄H₈NHCH₂PO₃)·H₂O | Triclinic | P-1 | 3D open-framework with 1D channels | researchgate.net |
| Zinc Hydroxymethylphosphonate | Zn(O₃PCH₂OH) | Trigonal | R3̄ | Channel structure with octahedrally coordinated Zn | acs.org |
| Zinc Biphenylylenebis(phosphonate) | Zn₂(O₃PC₁₂H₈PO₃)·2H₂O | Orthorhombic | Pnn2 | Layered structure with octahedrally coordinated Zn | acs.org |
| Zinc tert-Butylphosphonate | [Zn(tBuPO₃)(H₂O)]·H₂O | Not specified | Not specified | Not specified | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Particle Size
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal structure, morphology, and size of materials at the nanoscale. nih.gov A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the transmitted electrons.
TEM has been utilized to characterize the morphology and particle size of zinc phosphonate-related materials. For example, TEM images of zinc phosphate nanocrystals revealed that the product had good dispersion with a particle size of 30-35 nm. scirp.org In other studies, TEM has been used to visualize the nanoscale structure of zinc oxide nanoparticles, showing their size distribution and crystalline nature through selected area electron diffraction (SAED) patterns. researchgate.netmdpi.com The ability of TEM to provide real-time imaging of nanoscale dynamics also makes it a valuable tool for understanding the formation and growth of nanoparticles. nih.gov
Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a material. nih.govresearchgate.net A focused beam of electrons is scanned across the surface of the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to create an image.
SEM is widely used to study the surface morphology of zinc phosphonate materials and coatings. nih.gov It can reveal details about the shape, size, and arrangement of crystals or particles on the surface. For instance, SEM has been used to assess the uniformity of zinc phosphate coatings on steel, showing the layer thickness and surface morphology. mdpi.comnih.gov
In conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental mapping of the surface. nih.govresearchgate.netmdpi.com EDS analysis identifies the elemental composition of a specific area on the sample by detecting the characteristic X-rays emitted when the electron beam interacts with the atoms. This combination of SEM and EDS is powerful for confirming the distribution of zinc, phosphorus, and other elements within the material and for identifying the composition of different phases or corrosion products. nih.govresearchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Binding Information
Atomic Force Microscopy (AFM) serves as a high-resolution imaging tool to investigate the surface morphology and topography of zinc phosphonate materials. chalcogen.roresearchgate.net Studies on zinc oxide (ZnO) films modified with alkylphosphonic acids reveal that AFM is instrumental in confirming the formation of well-covered surfaces with minimal to no multilayer formation. rsc.orgelsevier.com The technique allows for detailed observation and evaluation of textural and morphological characteristics, which is crucial for understanding the properties of thin films. chalcogen.ro
For instance, in the analysis of radio frequency (RF) sputter-deposited ZnO films modified with phosphonic acids, AFM imaging confirmed good surface coverage. rsc.orgelsevier.com The resulting surfaces are characterized by their smoothness and the presence of densely packed monolayers. This is often corroborated by contact angle measurements, which also indicate good surface coverage. rsc.orgresearchgate.net The versatility of AFM allows for the meticulous observation and evaluation of the textural and morphological characteristics of these films, surpassing other microscopic methods in certain aspects. chalcogen.ro
The surface roughness of materials like zinc aluminum oxide (ZAO) thin films can be accurately determined using AFM, providing data on parameters such as average roughness, root mean square (RMS) roughness, and maximum peak-to-valley height. chalcogen.roresearchgate.net For example, the surface roughness of ZAO films was found to increase with higher annealing temperatures, a detail quantifiable by AFM. chalcogen.roresearchgate.net This capability to measure nanometric dimensional surface roughness and visualize surface nano-texture is a key advantage of AFM analysis. chalcogen.roresearchgate.net
Porosity and Surface Area Determination
The porosity and specific surface area are critical parameters that define the performance of zinc phosphonate materials in various applications. These properties are typically characterized using gas sorption analysis.
Brunauer-Emmett-Teller (BET) Method for Specific Surface Area
The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of porous and solid materials. upi.eduanton-paar.comwikipedia.org The theory, an extension of the Langmuir theory of monolayer adsorption, applies to multilayer adsorption of a gas on a solid surface. wikipedia.orglibretexts.org Typically, nitrogen gas is used as the adsorbate at its boiling point (77 K). wikipedia.org By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated. The analysis of the linear portion of this isotherm allows for the calculation of the monolayer capacity, from which the total specific surface area is derived. anton-paar.comlibretexts.org
The specific surface area is a crucial property influencing dissolution rates, catalytic activity, and adsorption capacity. anton-paar.comiitk.ac.in For instance, nanoparticle zinc oxide can exhibit significantly higher surface areas (e.g., up to 54 m²/g) compared to commercial-grade zinc oxide (2.5 to 12 m²/g), which enhances its properties for applications like UV blocking. libretexts.org The BET method provides a means to quantify this critical parameter. upi.edu
The shape of the adsorption isotherm can provide additional information about the material's porosity. Type IV isotherms, for example, are characteristic of mesoporous materials (pore diameters between 2-50 nm) and exhibit a hysteresis loop due to capillary condensation within the pores. libretexts.org
Barrett-Joyner-Halenda (BJH) Method for Pore Size Distribution
The Barrett-Joyner-Halenda (BJH) method is a classical approach used to calculate the pore size distribution of mesoporous materials from the desorption branch of a nitrogen adsorption isotherm. numberanalytics.comresearchgate.net This model is based on the Kelvin equation, which relates the pore diameter to the pressure at which condensation or evaporation of the adsorbate occurs within the pores. numberanalytics.com The BJH analysis provides information on the distribution of pore volume as a function of pore size, which is critical for understanding the material's performance in applications like catalysis and adsorption. numberanalytics.comresearchgate.net
The BJH method assumes a cylindrical pore geometry and is most accurate for materials with pores in the mesoporous range (2-50 nm). numberanalytics.com While it has limitations and is not suitable for microporous materials (pore sizes < 2 nm), it remains a widely used technique for characterizing the pore structure of many materials. numberanalytics.com The resulting pore size distribution curve can be unimodal or multimodal, indicating the presence of one or multiple dominant pore sizes. youtube.com
Recent advancements have led to the development of models like the differential BJH (D-BJH), which aims to address some of the limitations of the traditional BJH model by integrating multilayer adsorption and capillary condensation processes with more advanced numerical techniques. nih.gov
Micropore Analysis Techniques (e.g., t-plot method)
For materials containing micropores (pores < 2 nm), specific analysis techniques are required. The t-plot method is a common technique used to determine the micropore volume and the external surface area of a microporous material. researchgate.nettennessee.edu This method involves plotting the volume of gas adsorbed against the statistical thickness (t) of the adsorbed layer on a non-porous reference material at the same relative pressure. researchgate.netutah.edu
A linear relationship in the t-plot indicates adsorption on the external surface, while an upward deviation from linearity at low relative pressures signifies the filling of micropores. researchgate.net The intercept of the extrapolated linear portion of the plot provides the micropore volume, and the slope can be used to calculate the external surface area. tennessee.edu The total BET surface area is the sum of the micropore surface area and the external surface area. researchgate.net
The t-plot method relies on the use of a suitable non-porous reference isotherm with similar surface chemistry to the sample being analyzed. researchgate.net While it is a powerful tool, its accuracy can be affected by the choice of the reference isotherm and is generally considered more accurate for microporous than for mesoporous materials. utah.eduresearchgate.net
Investigations into Binding Modes and Interfacial Interactions
Understanding how phosphonic acids bind to metal oxide surfaces is crucial for controlling the properties of the resulting materials.
Phosphonate Anchoring to Metal Oxide Surfaces (e.g., ZnO)
The anchoring of phosphonic acids to zinc oxide (ZnO) surfaces is a key aspect of forming stable zinc phosphonate layers. Research indicates that phosphonic acids can form strong, stable covalent bonds with the ZnO surface. mdpi.com The phosphonic acid headgroup deprotonates and binds to the zinc atoms on the oxide surface. mdpi.comunipa.it
Studies combining techniques like X-ray Photoelectron Spectroscopy (XPS) and Infrared Reflection-Absorption Spectroscopy (IRRAS) have elucidated the binding modes. rsc.orgelsevier.com It has been shown that alkylphosphonic acids, such as octadecylphosphonic acid, can bind to the ZnO surface in a predominantly tridentate fashion. rsc.orgresearchgate.net This involves the three oxygen atoms of the phosphonate group interacting with the zinc surface. However, other binding motifs, such as bidentate and monodentate, are also possible and may coexist, leading to a heterogeneous population of binding motifs on the ZnO surface. mdpi.comunipa.it
The nature of the ZnO surface plays a significant role in the binding process. For instance, oxygen plasma treatment of the ZnO surface can create reactive oxygen species that facilitate a more robust binding of the phosphonic acids. rsc.orgelsevier.com The length of the alkyl chain in the phosphonic acid molecule can also influence the stability and ordering of the resulting self-assembled monolayers (SAMs). researchgate.net Longer alkyl chains tend to form more stable and well-ordered SAMs. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have complemented experimental findings, showing that a multidentate bonding, involving both P=O and P-O moieties of the phosphonic group, is energetically favorable. unipa.it These investigations into the binding mechanisms are essential for the rational design of functional zinc phosphonate materials with tailored surface properties.
Formation of Self-Assembled Monolayers (SAMs)
The formation of self-assembled monolayers (SAMs) using phosphonic acids on zinc-containing surfaces is a thermodynamically favorable process driven by the strong interaction between the phosphonic acid anchoring group and the metal oxide substrate. ethz.chrsc.org This technique is of significant interest for modifying the surface properties of materials like zinc oxide (ZnO), which is widely used in applications such as solar cells and catalysts. nih.govacs.org The process typically involves immersing a substrate into a solution containing the phosphonic acid molecules, leading to the spontaneous organization of a densely packed molecular layer. ethz.ch
The quality and structure of the resulting SAM are highly dependent on the conditions of its formation, particularly the choice of solvent. Studies on the formation of organophosphonic acid SAMs on single-crystalline ZnO nanowire surfaces have revealed that the solvent's polarity plays a critical role. nih.gov When a relatively polar solvent like methanol (B129727) is used, undesirable byproducts, specifically layered zinc phosphonate structures, can form on the surface. nih.govacs.org This is attributed to a significant dissociation of Zn²⁺ ions from the ZnO surface into the solvent, which then react with the phosphonic acid to form these layered compounds. nih.govacs.org
In contrast, employing non-polar or weakly polar solvents, such as toluene (B28343) or tert-butyl alcohol, suppresses the dissociation of zinc ions. nih.gov This leads to the formation of well-defined, well-ordered SAM structures where the phosphonic acids exhibit a tridentate coordination to the ZnO surface, without the creation of detrimental byproducts. nih.gov
Table 1: Influence of Solvent Polarity on Phosphonic Acid SAM Formation on ZnO Nanowires
| Solvent | Relative Permittivity (εr) | Observed Outcome on ZnO Surface | Reference |
|---|---|---|---|
| Methanol | 32.6 | Formation of undesired layered zinc phosphonate byproducts | nih.govacs.org |
| Toluene | 2.379 | Formation of a well-defined SAM with tridentate coordination | nih.gov |
| tert-Butyl Alcohol | 11.22–11.50 | Formation of a well-defined SAM with tridentate coordination | nih.gov |
The phosphonic acid moiety has been shown to be a particularly effective anchor for forming robust SAMs on ZnO compared to other common anchoring groups like thiols. researchgate.net A direct comparison between n-hexanephosphonic acid and n-hexanethiol for modifying ZnO surfaces demonstrated the superiority of the phosphonic acid anchor. researchgate.net Quartz crystal microbalance (QCM) data revealed that a SAM from n-hexanephosphonic acid provided significant corrosion protection for ZnO against Brønsted acids, reducing the etch rate by a factor of more than nine compared to the bare surface. researchgate.net In contrast, monolayers formed from the analogous hexanethiol were found to be more defective and less protective. researchgate.net Furthermore, X-ray photoelectron spectroscopy (XPS) experiments indicated that SAMs formed from phosphonic acids were approximately twice as thick as those formed from hexanethiol, suggesting a more densely packed and ordered layer. researchgate.net
Analysis of Interfacial Charge Transfer and Electronic Hybridization
The electronic properties at the interface between a zinc phosphonate-based self-assembled monolayer and a substrate are crucial for the performance of electronic devices. The molecular orientation and electronic coupling within the SAM significantly influence interfacial charge transfer rates. nih.gov
Detailed studies on zinc phthalocyanine (B1677752) tethered to indium tin oxide (ITO) via a phosphonic acid linker (ZnPcPA) provide valuable insights into these processes. nih.gov In these systems, both monomeric and aggregated forms of the phthalocyanine molecules are observed within the monolayer. nih.gov Spectroelectrochemical methods, such as potential-modulated attenuated total reflectance (PM-ATR), have been used to quantify the kinetics of electron transfer at this interface. nih.gov
For the monomeric species within the ZnPcPA monolayer, the apparent rate constant for oxidation/reduction (ks,app) was found to be independent of the orientation of the phthalocyanine molecule. nih.gov However, for the aggregated phthalocyanine portion of the monolayer, a clear dependence on molecular orientation was discovered. Aggregates with an "in-plane" orientation relative to the substrate exhibited faster charge-transfer rates than those with an "upright" orientation. nih.gov These rates for the aggregated species are comparable to those required for efficient charge collection in organic photovoltaic devices. nih.gov
Table 2: Apparent Rate Constants (ks,app) for Electron Transfer in Zinc Phthalocyanine-Phosphonic Acid Monolayers on ITO
| Molecular Species | Orientation | Apparent Rate Constant (ks,app) (s-1) | Reference |
|---|---|---|---|
| Monomeric ZnPcPA | N/A (Independent of orientation) | 2 x 102 | nih.gov |
| Aggregated ZnPcPA | In-plane | 2 x 103 | nih.gov |
| Aggregated ZnPcPA | Upright | 7 x 102 | nih.gov |
Mechanistic Studies on Zinc Phosphonate Functionality
Corrosion Inhibition Mechanisms
The efficacy of phosphonic acid, zinc salt (1:1), as a corrosion inhibitor is attributed to a multifaceted mechanism that involves the formation of protective surface films, interference with electrochemical corrosion reactions, and synergistic interactions with other chemical species.
Formation of Protective Films and Passive Layers on Metal Surfaces
The primary corrosion inhibition function of zinc phosphonate (B1237965) is the formation of a durable, passive protective film on the metal surface, which acts as a physical barrier to corrosive elements. rsc.orgnih.gov This film is a complex, multi-component layer. Impedance studies have confirmed that a protective film is formed on the metal surface in the presence of the inhibitor. researchgate.netnih.gov
Upon exposure to an aqueous environment, alkyl phosphonates chemisorb onto the zinc surface, creating highly ordered nanoscale layers. nih.gov These layers are composed of zinc oxide (ZnO), zinc hydroxide (B78521) (Zn(OH)₂), and a phosphonate complex with Zn(II). nih.gov In the context of protecting steel, the mechanism involves the formation of a film comprising iron phosphates, Fe₂O₃, and FeO, which effectively shields the steel surface. researchgate.net The phosphating process converts the metal surface into a non-metallic, polycrystalline coating that can include iron, manganese, nickel, and zinc phosphates. researchgate.net The film's thickness can range from 30 to 400 nm, depending on the specific experimental conditions. scispace.com
The integrity and protective properties of this film are influenced by several factors, including the composition of the surface oxide layer, the concentration of the inhibitor, and the temperature. nih.govnih.gov This passivation layer effectively blocks the diffusion paths for water and aggressive ions, thereby increasing the metal's corrosion resistance. rsc.org
Anodic and Cathodic Inhibition Pathways in Aqueous Environments
Zinc phosphonate functions as a mixed inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.netacs.orgwikipedia.org
Cathodic Inhibition: Zinc is a cathodic inhibitor. The zinc ions (Zn²⁺) react with hydroxyl ions (OH⁻) produced at the cathodic sites to form insoluble zinc hydroxide (Zn(OH)₂). acs.orgwikipedia.org This precipitate deposits on the cathodic areas of the metal surface, forming a protective layer that restricts the access of oxygen and slows down the cathodic reaction.
Anodic Inhibition: The phosphonate component is primarily responsible for anodic inhibition. acs.org At anodic sites, where metal dissolution occurs (e.g., Fe → Fe²⁺ + 2e⁻), the phosphonate anions form complexes with the newly generated metal ions, such as Fe²⁺. wikipedia.org This interaction can lead to the formation of stable iron phosphates or iron-phosphonate complex salts that precipitate onto the anodic sites, stifling the metal dissolution process. wikipedia.org Studies have shown that the 2:1 zinc:HEDP complex can act as an anodic passivating inhibitor by forming an iron salt of the inhibitive complex anion at defects in the oxide film.
This dual-action mechanism, which addresses both electrochemical reactions simultaneously, is a key reason for the high efficiency of zinc phosphonate-based inhibitor systems.
Role of Chemisorption and Complex Compound Formation in Inhibitory Action
The formation of the protective film is initiated by the chemical adsorption (chemisorption) of phosphonate molecules onto the metal surface. nih.govnih.gov Phosphonates can adsorb readily onto metal surfaces, forming a layer that reduces the exposure of the active metal to the corrosive environment. This process involves the formation of strong covalent bonds between the inhibitor and the metal surface. For instance, studies on a zinc aminophosphonate inhibitor showed the formation of strong Fe–O–P–Zn–N(C) covalent bonds with the steel surface.
Following adsorption, complex compounds are formed. The phosphonate ligand can form complexes with dissolved zinc ions, and this interaction can be influenced by temperature, suggesting a chemical interaction rather than physical adsorption. nih.gov On a steel surface, the initially formed Zn²⁺-phosphonate complex can transform into a more stable Fe²⁺-phosphonate complex at local anodic sites. wikipedia.org The released Zn²⁺ ions then precipitate as Zn(OH)₂ at cathodic sites. wikipedia.org The resulting protective film is therefore a composite of these complexes and precipitates, such as [Zn(II)–PBTC–LBA] complexes, Zn(OH)₂, and iron oxides/hydroxides. nih.gov The stability of these metal-phosphonate complexes is a crucial factor in their effectiveness as corrosion inhibitors.
Synergistic Effects with Co-inhibitors (e.g., 1-hydroxyethane-1,1-diphosphonic acid (HEDP), Lactobionic Acid, Calcium Salts)
The performance of zinc phosphonate is often significantly enhanced when used in combination with other compounds, a phenomenon known as synergism. acs.orgwikipedia.org
With 1-hydroxyethane-1,1-diphosphonic acid (HEDP): The combination of zinc ions and HEDP is a widely studied synergistic system. The mixture effectively suppresses corrosion by forming a dense, stable adsorption film. HEDP forms coordination chelate structures with the zinc surface via its phosphonic acid groups, inhibiting both anodic and cathodic reactions. The combination allows for effective inhibition at lower concentrations than when either component is used alone. For example, one study found that a formulation of 300 ppm HEDP and 50 ppm Zn²⁺ provided 99% inhibition efficiency for mild steel. wikipedia.org The resulting protective film consists of an Fe²⁺-HEDP complex and Zn(OH)₂. wikipedia.org
With Lactobionic Acid (LBA): LBA has been identified as an excellent synergist for phosphonate-Zn(II) systems. researchgate.netacs.org The addition of LBA to the formulation allows for effective corrosion control with lower concentrations of both phosphonate and zinc, which is environmentally advantageous. nih.gov The ternary system acts as a mixed inhibitor, and the protective film formed is thought to contain a [Zn(II)–PBTC–LBA] complex. nih.gov
With Calcium Salts: Calcium ions can also exhibit a synergistic effect with phosphonate inhibitors, though their effectiveness can be lower than that of zinc. The mechanism is believed to be similar, involving the formation of protective films. However, the lower stability of calcium-phosphonate complexes compared to zinc- or iron-phosphonate complexes can sometimes result in the formation of less protective, soluble complexes.
The table below summarizes research findings on the inhibition efficiency of zinc phosphonate in combination with co-inhibitors.
| Inhibitor System | Metal | Environment | Inhibition Efficiency (%) | Reference |
| 300ppm HEDP + 50ppm Zn²⁺ | Mild Steel | 60ppm Chloride | 99% | wikipedia.org |
| PBTC + Zn²⁺ + Lactobionic Acid | Carbon Steel | Aqueous Environment | High (Specific % not stated) | researchgate.netacs.org |
Catalytic Reaction Mechanisms
While primarily known for corrosion inhibition, the structural characteristics of zinc phosphonates, particularly in their crystalline metal-organic framework (MOF) forms, also lend them to applications in heterogeneous catalysis.
Identification of Lewis Acid-Base Sites in Zinc Phosphonate Frameworks
The catalytic activity of zinc phosphonate frameworks is largely attributed to the presence of Lewis acid-base sites within their structure. nih.gov
Lewis Acid Sites: The metal centers—in this case, the zinc ions (Zn²⁺)—act as Lewis acid sites. nih.gov In the framework structure, these zinc ions can be coordinatively unsaturated, meaning they have open coordination sites that can accept electron pairs. nih.gov This Lewis acidity allows the zinc centers to activate electrophilic reactants by coordinating with them. The strength of this Lewis acidity can be tuned by altering the metal ions within the framework, which in turn influences catalytic activity and selectivity. nih.govrsc.org For instance, in the context of CO₂ cycloaddition, unsaturated zinc centers are the active Lewis acid sites that facilitate the ring-opening of epoxides. nih.gov
Lewis Base Sites: The oxygen atoms of the phosphonate groups (P-O) can function as Lewis basic sites. nih.gov These sites can activate nucleophilic reactants.
The simultaneous presence of both Lewis acid (Zn²⁺) and Lewis base (phosphonate oxygen) sites within the same structure allows for bifunctional catalysis, where both the electrophile and nucleophile are activated in close proximity, leading to enhanced reaction rates and selectivity. This synergistic mechanism is a key feature of the catalytic potential of zinc phosphonate materials.
Mechanistic Insights into Phosphoester Cleavage by Dinuclear Zinc Complexes
Dinuclear zinc(II) complexes serve as synthetic mimics of metallophosphatases and have been extensively studied to understand the cleavage of phosphoester bonds, which is a fundamental biological process. nih.govbeilstein-journals.org The catalytic efficiency of these complexes in hydrolyzing phosphomonoesters, like 4-nitrophenyl phosphate (B84403) (NPP), and phosphodiesters, such as bis(4-nitrophenyl)phosphate (BNPP), hinges on the cooperative action of the two zinc centers. nih.govnih.gov
The core of the mechanism involves the activation of a nucleophile, typically a metal-bound hydroxide, and the activation of the substrate through Lewis acid interactions. nih.govrsc.org The two Zn(II) ions in the complex can bind and decrease the pKa of a coordinated water molecule, facilitating the formation of a potent hydroxide nucleophile at physiological pH. nih.gov This hydroxide can then attack the phosphorus center of the ester.
Several mechanistic pathways have been proposed based on kinetic data and computational studies, such as Density Functional Theory (DFT). nih.govnih.gov
Stepwise vs. Concerted Mechanisms: One key area of investigation is whether the nucleophilic attack and the departure of the leaving group occur in a single, concerted step or through a two-step (stepwise) process involving a pentacoordinated phosphorus intermediate. nih.govrsc.org DFT studies on some systems suggest that a stepwise SN2-type reaction is the most favorable pathway. nih.gov This involves an addition-substitution reaction with an inversion of the phosphate's configuration. nih.gov
Role of Bridging Groups: A hydroxide bridging the two zinc centers is generally considered detrimental to its nucleophilicity. nih.gov Mechanisms where the nucleophile is a terminal hydroxide (bound to only one zinc ion) are often favored. nih.govrsc.org
Substrate Coordination: The substrate typically coordinates to the zinc centers. Bidentate coordination of the phosphomonoester to both Zn(II) ions has been found to be favorable in some models. nih.gov For phosphodiesters, a "one-point-binding" model, where the substrate initially binds to one zinc ion, has been identified as the preferred mode for constructing the initial reactant complex. nih.gov
The distance between the two zinc ions, dictated by the structure of the dinucleating ligand, is crucial for catalytic activity. For instance, a symmetric dizinc(II) complex with a shorter Zn(II)···Zn(II) distance demonstrated higher catalytic activity for NPP hydrolysis. nih.gov Michaelis-Menten type kinetics are often observed, allowing for the determination of key catalytic parameters. nih.gov
| Mechanistic Aspect | Description | Supporting Evidence/Observation |
|---|---|---|
| Nucleophile Activation | Binding of water to two Zn(II) ions lowers its pKa, generating a hydroxide nucleophile. nih.gov | Kinetic studies (pH-rate profiles) and DFT calculations. nih.govnih.gov |
| Reaction Pathway | Can be stepwise (via a pentacoordinated intermediate) or concerted. nih.govrsc.org | DFT calculations often favor a stepwise SN2-type pathway. nih.gov |
| Substrate Binding | Phosphoester coordinates to one or both zinc centers, activating the phosphorus atom for attack. nih.gov | Kinetic analysis and computational modeling. nih.govnih.gov |
| Structural Influence | The distance between Zn(II) ions and the ligand's geometry significantly impact catalytic efficiency. nih.gov | Comparison of catalytic rates (kcat) for complexes with different ligands. nih.govnih.gov |
Elucidation of Reaction Pathways in Heterogeneous Catalysis
Zinc phosphonate materials have emerged as stable and efficient heterogeneous catalysts for important industrial reactions, notably CO2 cycloaddition and biodiesel synthesis.
CO2 Cycloaddition
The cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates is a 100% atom-economic reaction and a promising route for CO2 fixation. researchgate.netmdpi.com Zinc-based catalysts, including zinc phosphonates, are effective for this transformation. The catalytic mechanism generally requires the synergistic action of a Lewis acid site and a nucleophile (Lewis base). researchgate.netmdpi.com
The proposed reaction pathway involves several key steps:
Epoxide Activation: The Lewis acidic zinc center coordinates with the oxygen atom of the epoxide ring, polarizing it and making it more susceptible to nucleophilic attack. mdpi.comchim.it
Ring Opening: A nucleophile, often a halide anion from a co-catalyst, attacks one of the carbon atoms of the activated epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. chim.it
CO2 Insertion: The alkoxide anion then attacks the electrophilic carbon of the CO2 molecule. chim.it
Cyclization: An intramolecular cyclization occurs, forming the five-membered cyclic carbonate ring and regenerating the nucleophile for the next catalytic cycle. mdpi.com
The efficiency of zinc phosphonate catalysts is enhanced by features like large pore sizes, which can increase the concentration of substrates near the active sites. researchgate.net
| Step | Description | Role of Catalyst |
|---|---|---|
| 1. Epoxide Activation | Coordination of the epoxide's oxygen to the zinc center. mdpi.comchim.it | Zinc phosphonate acts as a Lewis acid. researchgate.net |
| 2. Nucleophilic Attack | A nucleophile (e.g., halide) attacks the epoxide ring. chim.it | Often facilitated by a co-catalyst. |
| 3. Ring Opening | Formation of a metal alkoxide intermediate. chim.it | Stabilizes the opened-ring structure. |
| 4. CO2 Insertion & Cyclization | The alkoxide attacks CO2, followed by ring-closing to yield the cyclic carbonate. mdpi.com | The catalyst is regenerated. |
Biodiesel Synthesis
In biodiesel production, zinc-based catalysts, including sulfonated zinc phosphonates, are used for the esterification of free fatty acids (FFAs) and the transesterification of triglycerides. researchgate.netresearchgate.net These heterogeneous catalysts offer advantages in terms of reusability and simplified product purification. bme.hu
The mechanism for transesterification catalyzed by zinc salts, acting as Lewis acids, is thought to involve the following:
Alcohol Coordination: The catalyst first coordinates to the alcohol nucleophile (e.g., methanol). researchgate.net
Ester Coordination: This is followed by a carboxylate shift and subsequent coordination to the carbonyl group of the triglyceride's ester linkage. researchgate.net
Nucleophilic Attack: The activated alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Product Formation: The intermediate collapses, releasing a fatty acid methyl ester (FAME, i.e., biodiesel) and a diglyceride. The process repeats to convert the di- and monoglycerides.
For esterification of FFAs, the zinc catalyst activates the carboxylic acid, making it more susceptible to attack by the alcohol. google.com Porous sulfonated zinc phosphonates have shown remarkable catalytic activity for producing biodiesel from long-chain fatty acids even at room temperature. researchgate.net
Flame Retardancy Mechanisms
Phosphorus-based compounds, including zinc phosphonate, are effective halogen-free flame retardants that can exert their action in both the gas phase and the condensed (solid) phase during polymer combustion. nih.gov The specific mechanism depends on the polymer matrix and the chemical structure of the phosphorus compound. nih.govmdpi.com
Gas Phase Radical Quenching and Dilution Effects
The gas phase mechanism of phosphorus flame retardants involves flame inhibition, where the chain reactions of combustion are interrupted. nih.govspecialchem.com
Radical Quenching: During polymer pyrolysis, volatile phosphorus-containing species are released into the flame. nih.gov These species, particularly the PO• radical, are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process in the gas phase. rsc.orgmdpi.com This replacement of highly reactive radicals with less effective ones slows down or stops the exothermic processes in the flame, leading to cooling and reduced heat production. nih.govspecialchem.com
Dilution Effect: The release of non-combustible gases from the decomposing flame retardant can also dilute the fuel/air mixture in the gas phase, further reducing the efficiency of combustion. researchgate.net
For this mechanism to be effective, the phosphorus compound must decompose and volatilize at a temperature that coincides with the pyrolysis of the polymer. nih.gov
Condensed Phase Char Formation and Stability Enhancement
In the condensed phase, the primary mechanism is the formation of a protective char layer on the surface of the burning material. nih.govspecialchem.com
Char Formation: Phosphorus compounds can act as acid precursors upon thermal decomposition. rsc.org These acidic species promote dehydration and cross-linking reactions within the polymer matrix, leading to the formation of a carbonaceous char. mdpi.com In blends of polyamide 11 with zinc phosphinate and lignin, the phosphinate decomposes to form phosphate compounds that promote the formation of a stable char. researchgate.netresearchgate.net
Barrier Effect: This char layer acts as a physical barrier. researchgate.net It insulates the underlying polymer from the heat of the flame, reduces the rate of heat transfer, and slows down further polymer degradation. specialchem.com It also hinders the transport of volatile, flammable pyrolysis products (fuel) to the flame and limits the access of oxygen to the polymer surface. researchgate.net
Influence on Polymer Thermal Decomposition Pathways
The presence of phosphonate-containing additives significantly alters the thermal decomposition pathway of the host polymer, shifting it away from the production of flammable volatiles towards the formation of stable char. mdpi.comdoi.org
Instead of undergoing chain scission and depolymerization to produce flammable monomers and oligomers, the polymer's degradation is redirected by the acidic species formed from the phosphonate. mdpi.comdoi.org For instance, in poly(methyl methacrylate) (PMMA), the incorporation of a phosphonate comonomer leads to a decomposition sequence involving transesterification, anhydride formation, and cyclization, which are char-forming reactions, thereby suppressing the typical depolymerization that yields flammable MMA monomer. doi.org
The decomposition of zinc phosphinate itself leads to the formation of phosphate compounds in the condensed phase, which are key to promoting this altered decomposition and charring mechanism. researchgate.net This interaction between the additive and the polymer matrix results in higher thermal stability and an increased amount of char residue at high temperatures. researchgate.netresearchgate.net
Advanced Applications of Zinc Phosphonate in Materials Science and Engineering
Corrosion Control Technologies
Zinc phosphonate (B1237965) has established itself as a critical component in modern corrosion protection strategies. It offers an environmentally acceptable alternative to traditional, more hazardous inhibitors like those based on chromate. mdpi.comgoogle.com Its mechanism of action typically involves the formation of a stable, passive film on the metal surface, which acts as a barrier to corrosive agents.
Zinc phosphonate is utilized in the formulation of anticorrosive pigments for paints and coatings. google.com These pigments work by interacting with the metal substrate to form a resilient protective layer. When incorporated into a coating matrix, such as epoxy or polyurethane, zinc phosphonate particles provide active corrosion inhibition. google.com The phosphonate anion can react with metal ions at the surface, forming a dense, insoluble passivation film. This film has high adhesion and hardness, effectively isolating the metal from its environment.
The protective mechanism is twofold: it provides a physical barrier and also passivates the metal surface electrochemically. google.com This dual action makes zinc phosphonate-based coatings particularly effective for protecting steel, iron, and other metal structures in harsh environments, including marine and industrial settings. google.com Furthermore, these pigments are compatible with a wide range of paint systems, including both solvent-based and modern water-based formulations, the latter being increasingly important due to environmental regulations. semanticscholar.orgscribd.com Studies on related zinc phosphate (B84403) pigments show they are effective replacements for traditional lead and chromium-containing compounds. semanticscholar.org
In industrial water treatment systems, the formation of mineral scale, particularly calcium carbonate, is a persistent issue that can lead to reduced efficiency and equipment failure. acs.org Zinc phosphonate is an effective scale inhibitor, functioning even at low concentrations. acs.org Its mechanism is based on the "threshold effect," where the phosphonate adsorbs onto the newly forming crystals of scale, distorting their growth and preventing them from agglomerating and depositing on surfaces. iyte.edu.tr
Zinc phosphonate acts as a sequestering agent, binding with metal ions like calcium and magnesium, which are responsible for hardness, and keeping them dissolved in the water. iyte.edu.tr This prevents their precipitation as scale on heat transfer surfaces, in pipelines, and within reverse osmosis membranes. Research has shown that zinc ions can be more effective than phosphate alone in reducing calcium precipitation, and the inhibitory effect of zinc appears to become stronger over time. acs.org This makes zinc phosphonate a reliable choice for maintaining the cleanliness and operational efficiency of cooling towers, boilers, and desalination plants. iyte.edu.tr
Table 1: Performance of Zinc Phosphonate as a Scale and Corrosion Inhibitor
| Application Area | Target Issue | Mechanism of Action | Key Benefits |
| Industrial Cooling Water | Scale (e.g., Calcium Carbonate) & Corrosion | Threshold inhibition, sequestration, formation of protective film | Maintains heat transfer efficiency, prevents blockages, extends equipment lifespan. acs.orgiyte.edu.tracs.org |
| Oilfield Water Systems | Mineral Scale (Carbonate & Sulfate) | High-efficiency chelation | Maintains optimal flow rates in pipelines, prevents pump blockages. acs.org |
| Water Distribution Systems | Calcium Carbonate Precipitation | Delays and prevents precipitation | Reduces flow restrictions and damage to plumbing fixtures. acs.org |
Zinc phosphonate demonstrates significant efficacy in protecting various metal substrates, most notably carbon steel and mild steel, which are widely used in industrial applications. iyte.edu.tr The protective action stems from the formation of a zinc-phosphonate film on the steel surface. This film acts as a cathodic inhibitor, stifling the oxygen reduction reaction that drives corrosion. researchgate.net
Research has quantified the effectiveness of zinc phosphonate in different corrosive environments. For instance, studies on carbon steel have shown a drastic reduction in corrosion rates when a zinc phosphonate-based inhibitor is introduced. In one study, the corrosion rate of carbon steel in seawater was reduced from 119.0457 mpy (mils per year) to 1.7754 mpy with the addition of a 60 ppm inhibitor. acs.org Similarly, in municipal water, the rate dropped from 18.5873 mpy to 3.4163 mpy under the same conditions. acs.org The synergy between zinc and phosphonate is crucial; the combination provides significantly better protection than either component alone. semanticscholar.org This protective layer is non-conductive, which helps to prevent electrochemical oxidation (rusting) and improves the adhesion of subsequent paint layers. researchgate.net
Table 2: Corrosion Rate Reduction on Carbon Steel with Zinc Phosphonate Inhibitor
| Corrosive Medium | Corrosion Rate without Inhibitor (mpy) | Corrosion Rate with 60 ppm Inhibitor (mpy) | Reference |
| Seawater | 119.0457 | 1.7754 | acs.org |
| PDAM Water (Municipal Water) | 18.5873 | 3.4163 | acs.org |
Functional Materials Development
Beyond corrosion control, zinc phosphonate is being explored as a functional additive in the development of advanced materials, particularly polymer composites. Its incorporation can lead to significant improvements in mechanical strength and thermal properties.
When incorporated into polymer matrices, zinc phosphonate can act as a reinforcing filler, enhancing the mechanical properties of the resulting nanocomposite. Metal phosphinates, a closely related class of compounds, have been shown to improve tensile and flexural performance, provided there is good interfacial adhesion between the filler and the polymer.
The addition of such metallic fillers can lead to the development of materials with enhanced structural stability. The interaction between the zinc phosphonate particles and the polymer matrix is key to this reinforcement. In some zinc phosphonate systems, the coordination of ligands to the metal ions can construct one-dimensional helical chain structures, which can impart unique properties to the material. Furthermore, certain metal phosphinates can function as nucleating agents, which can accelerate the crystallization rate of semi-crystalline polymers, a process that can improve thermal resistance and mechanical strength.
The incorporation of zinc phosphonate can significantly enhance the thermal stability and barrier properties of materials, particularly in polymer composites and coatings. Organophosphorus compounds, including phosphonates, often function as flame retardants. Their primary mechanism involves promoting the formation of a stable, insulating char layer on the material's surface during combustion. This char layer acts as a physical barrier, limiting heat transfer to the underlying material and slowing the release of flammable volatile compounds into the gas phase.
Research into specific zinc phosphonates has demonstrated their thermal stability. For example, certain novel zinc phosphonate frameworks have been shown to be thermally stable up to 160-200 °C. acs.org This inherent thermal resistance is crucial for applications where materials are exposed to elevated temperatures. In coatings, the formation of a dense zinc phosphonate film not only provides corrosion resistance but also enhances the barrier performance against the ingress of water, oxygen, and other corrosive agents. google.com This barrier effect is a key function of protective organic coatings and is enhanced by the presence of an effective inhibitor like zinc phosphonate. google.com
Table 3: Summary of Functional Enhancements by Zinc Phosphonate in Composites
| Property Enhanced | Mechanism / Effect | Resulting Benefit | References |
| Mechanical Properties | Acts as a reinforcing filler and potential nucleating agent. | Improved tensile and flexural performance; enhanced structural stability. | |
| Thermal Stability | Promotes the formation of a stable, insulating char layer upon heating. | Increased flame retardancy and ability to withstand higher temperatures. acs.org | |
| Barrier Performance | Forms a dense, low-permeability film on the substrate or within a polymer matrix. | Reduced ingress of water, oxygen, and corrosive ions, leading to longer material lifespan. google.com |
Creation of Porous Metal Phosphonate Frameworks (PMPFs)
The synthesis of Porous Metal Phosphonate Frameworks (PMPFs) represents a significant area of research, driven by the potential for applications in gas storage, separation, and catalysis. acs.orgacs.org These materials, a subclass of metal-organic frameworks (MOFs), are noted for their high thermal and water stability, which is attributed to the strong coordination between phosphonate ligands and metal ions. acs.org
The construction of PMPFs often involves the use of phosphonate ligands with multiple phosphonate groups and large organic spacers. This approach is designed to prevent the formation of dense, layered structures and instead promote the creation of open frameworks with permanent porosity. acs.org A variety of metal ions can be incorporated into these frameworks, allowing for the modulation of their physical properties. acs.org
Researchers have successfully synthesized microporous zinc phosphonate materials through various methods. One approach involves the hydrothermal reaction of a phosphonic acid with a zinc salt. rsc.orgresearchgate.net For instance, a new porous zinc phosphonate material, designated HZnP-1, was synthesized by reacting p-xylenediphosphonic acid with anhydrous zinc chloride under mildly acidic hydrothermal conditions. rsc.orgresearchgate.net Another example is the synthesis of [Zn2(H2PPB)(H2O)2]·xH2O (CAU-25) using 1,3,5-tris-(4-phosphonophenyl)benzene as the triphosphonic acid ligand. rsc.org This material exhibits a layered structure with interlayer porosity resulting from hydrogen bonding. rsc.org
The in situ hydrolysis of dialkylphosphonates has also been employed to create porous zinc phosphonates. acs.org This method led to the formation of Zn(O3PCH2OH), a material with a channel structure containing only octahedrally coordinated zinc atoms. acs.org The table below summarizes key structural information for some synthesized zinc phosphonate frameworks.
| Compound | Formula | Crystal System | Unit Cell Parameters | Porosity |
| HZnP-1 | Not specified | Orthorhombic | a = 11.00 Å, b = 8.74 Å, c = 14.62 Å | Porous |
| HZnPS-1 | Not specified | Orthorhombic | a = 10.65 Å, b = 13.52 Å, c = 15.30 Å | Porous |
| CAU-25 | [Zn2(H2PPB)(H2O)2]·xH2O | Not specified | Not specified | Microporous, accessible to CO2 and H2O |
| Zn(O3PCH2OH) | Zn(O3PCH2OH) | Trigonal | a = 15.9701(2) Å, c = 7.783(2) Å | Channel structure |
| {Zn(DHBP)2} | C14H19N2O8P2Zn | Not specified | Not specified | Three-dimensional microporosity |
Materials for Gas Adsorption and Separation (e.g., CO2 capture)
The porous nature of zinc phosphonate frameworks makes them promising candidates for gas adsorption and separation applications, with a particular focus on carbon dioxide (CO2) capture. researchgate.netresearchgate.netnih.gov The ability to tune the pore size and surface chemistry of these materials allows for the selective adsorption of specific gases.
Several studies have demonstrated the potential of zinc-based materials for CO2 capture. For example, a stable mixed-ligand zinc phosphite (B83602), NTOU-9, has shown good adsorption capacity for CO2 at 298 K and selectivity for CO2 over other gases like CO, N2, and H2. researchgate.net Another microporous zinc phosphonate, CAU-25, while not porous to N2, demonstrated uptake of CO2 and H2O at 298 K. rsc.org The CO2 adsorption capacity of these materials is a key parameter in evaluating their performance.
Furthermore, research has explored the modification of zinc-based adsorbents to enhance their CO2 capture capabilities. Zinc-containing chabazite (B1143428) (CHA) zeolites have been designed for capturing low concentrations of CO2. dicp.ac.cn By controlling the state and location of zinc ions within the zeolite cage, a significant increase in CO2 adsorption capacity was achieved compared to the parent H-form. dicp.ac.cn Specifically, Zn2+ ions located at the six-membered rings of SSZ-13 with a Si/Al ratio of approximately 7 resulted in a 17-fold increase in adsorption capacity. dicp.ac.cn The table below presents CO2 adsorption data for selected zinc-based materials.
| Material | CO2 Adsorption Capacity | Conditions | Reference |
| NTOU-9 (Zinc Phosphite) | Good CO2 capture | 298 K | researchgate.netnih.gov |
| CAU-25 (Zinc Phosphonate) | Shows CO2 uptake | 298 K | rsc.org |
| {Zn(DHBP)2} | Confirmed by CO2 sorption studies | Not specified | researchgate.net |
| Zn-CHA7 Zeolite | 0.51 mmol CO2/g-zeolite | 30 °C, 400 ppm CO2 | dicp.ac.cn |
| Zn-CHA Zeolite (Si/Al ≈ 2) | 0.67 mmol CO2/g-zeolite | 30 °C, 400 ppm CO2 | dicp.ac.cn |
Components for Electrochemical Devices (e.g., Fuel Cells, Rechargeable Batteries)
Zinc phosphonates and related materials are being investigated for their potential use as components in electrochemical devices, including fuel cells and rechargeable batteries. mdpi.com Their inherent stability and tunable properties make them attractive for these applications.
In the context of rechargeable batteries, particularly zinc-metal batteries, research has focused on addressing challenges such as dendrite growth and side reactions at the zinc anode. bohrium.com One innovative approach involves the in-situ construction of a metal-phosphonate-organic network (MPON) on the zinc metal surface. bohrium.com This network, with its porous structure and phosphate sites, acts as an ion enrichment layer, enhancing Zn2+ migration and exhibiting a high Zn2+ transference number of 0.83. bohrium.com This modification leads to improved reversibility of the Zn/Zn2+ couple and a high coulombic efficiency of 99.6%. bohrium.com Full cells utilizing these modified zinc anodes have demonstrated impressive long-term cycling stability, with high capacity retention after numerous cycles. bohrium.com
Zinc-air batteries represent another promising area where zinc-based materials are crucial. youtube.comyoutube.com These batteries utilize oxygen from the air as the cathode reactant, offering high theoretical energy density. youtube.com The anode is composed of zinc, a cheap and recyclable material. youtube.com The development of effective bifunctional electrocatalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) is critical for the performance of rechargeable Zn-air batteries. acs.org Nickel iron phosphide/phosphate (NiFeP/Pi) catalysts have shown promise in this regard, with a Zn-air battery based on this catalyst demonstrating a high power density of 395 mW cm−2 and excellent discharge capacity. acs.org
| Electrochemical Device | Component/Application | Key Findings |
| Zinc-Metal Batteries | Metal-Phosphonate-Organic Network (MPON) on Zn anode | High Zn2+ transference number (0.83), coulombic efficiency of 99.6%, enhanced cycling stability. bohrium.com |
| Rechargeable Zn-Air Batteries | Nickel Iron Phosphide/Phosphate (NiFeP/Pi) as bifunctional electrocatalyst | High power density (395 mW cm−2), excellent discharge capacity (900 mAh g−1 @ 10 mA cm−2), and stable cyclability. acs.org |
Materials for Targeted Delivery Systems (Focus on material properties for transport/complexation)
The unique properties of zinc phosphonate and related zinc-based nanomaterials are being harnessed for the development of targeted delivery systems, particularly in the biomedical field. mdpi.comeurekaselect.combenthamdirect.com These systems aim to transport therapeutic agents to specific sites within the body, enhancing efficacy and minimizing side effects. eurekaselect.combenthamdirect.com
The ability of these materials to form stable complexes and their transport properties are central to their function as delivery vehicles. For instance, zinc-containing liposomes have been investigated as a means for targeted zinc delivery. dtic.mil In preclinical studies, the direct injection of zinc-containing liposomes with transferrin as a targeting molecule has been shown to slow the growth of malignant tumors in mice. dtic.mil This suggests that these liposomes can effectively transport zinc to the target site.
Furthermore, functionalized composite particles are being developed for drug delivery applications. One study focused on the synthesis of carboxyl and amine functionalized polyglycidyl methacrylate (B99206) (PGMA) coated zinc phosphate (ZnP@PGMA) particles. rsc.org These composite particles were designed for the immobilization and controlled release of antimicrobial drugs. rsc.org The functionalization of the particles' surface with L-cysteine and diethylenetriamine (B155796) enhanced their hydrophilicity and surface functionality, making them effective drug-delivery agents. rsc.org An in vitro drug release study demonstrated the sustained release of the loaded drug molecules. rsc.org
The phosphonate motif itself has been identified as a stable zinc-binding group, which is a crucial property for targeted delivery to zinc-containing enzymes. nih.gov In the context of developing inhibitors for bacterial collagenases, a phosphonate-containing compound showed promising activity and significantly higher stability compared to other zinc-binding groups. nih.gov This highlights the potential of phosphonate-based structures for designing targeted therapeutic agents.
Catalysis and Industrial Processes
Heterogeneous Catalysis for Organic Transformations (e.g., CO2 Cycloaddition, Ring-Opening Reactions)
Zinc phosphonates have emerged as highly stable and efficient heterogeneous catalysts for various organic transformations. researchgate.netdntb.gov.ua Their robust nature and the presence of active sites make them suitable for demanding catalytic processes.
One significant application is in the chemical fixation of carbon dioxide. A highly stable zinc phosphonate has been shown to be an effective heterogeneous catalyst for the cycloaddition of CO2 to epoxides. researchgate.netdntb.gov.ua This reaction is a valuable route for converting CO2, a greenhouse gas, into useful chemicals like cyclic carbonates. researchgate.net
The same zinc phosphonate catalyst also demonstrates activity in the ring-opening of epoxides with alcohols or anilines. researchgate.net This versatility highlights the potential of these materials in facilitating a range of important organic reactions. The catalytic activity is attributed to the Lewis acid sites within the zinc phosphonate framework.
Catalysts for Biodiesel Synthesis
Zinc phosphonate-based materials have shown considerable promise as heterogeneous catalysts for the synthesis of biodiesel. rsc.org The use of solid catalysts simplifies the production process and reduces costs associated with catalyst separation and reuse.
A sulfonated porous zinc phosphonate material, HZnPS-1, has demonstrated outstanding catalytic activity in the esterification of long-chain fatty acids to produce biodiesel at room temperature. rsc.orgresearchgate.net This is a significant advantage over conventional methods that often require high temperatures and hazardous solvents. rsc.org The high surface acidity of the sulfonated material is a key factor in its catalytic performance. rsc.org The catalyst also exhibits high recycling efficiency, making it a sustainable option for large-scale biofuel production. rsc.org
Research has also explored the use of zinc oxide-based heterogeneous catalysts for biodiesel production from unrefined or waste oils. google.com These catalysts, comprising a mixture of zinc oxide and a second metal oxide, can simultaneously catalyze both the esterification of free fatty acids and the transesterification of triglycerides, even in the presence of water. google.com This tolerance to impurities in the feedstock is a major advantage in industrial settings.
The table below provides an overview of the catalytic performance of zinc phosphonate and related materials in biodiesel synthesis.
| Catalyst | Reaction | Key Findings |
| HZnPS-1 (Sulfonated Zinc Phosphonate) | Esterification of long-chain fatty acids | Outstanding catalytic activity and high recycling efficiency at room temperature. rsc.orgresearchgate.net |
| Zinc Oxide-based Heterogeneous Catalyst | Esterification and transesterification of unrefined oils | High tolerance for water and free fatty acids; simultaneous catalysis of both reactions. google.com |
| Phosphate Rock | Alcoholysis of waste fried oil | Maximum conversion yield of 96.37% achieved under optimized conditions. researchgate.net |
Agricultural and Horticultural Applications
In the realm of agricultural and horticultural science, zinc phosphonate is emerging as a compound of significant interest. Its applications extend from protecting valuable crops from fungal pathogens to enhancing nutrient delivery systems for improved plant health and yield. Research into its use demonstrates a dual functionality, acting as both a plant protectant and a potential vehicle for micronutrient fortification.
Development of Fungicidal Agents for Crop Protection (e.g., 'brown rot' in Castanea sativa)
One of the most significant challenges in chestnut (Castanea sativa) cultivation is "brown rot," a disease caused by the fungus Gnomoniopsis castaneae (also known as Gnomoniopsis smithogilvyi). mdpi.comresearchgate.netmdpi.com This pathogen is a primary limiting factor for fruit production globally, causing substantial economic losses. researchgate.netresearchgate.net While post-harvest treatments can inactivate the pathogen, in-orchard strategies are crucial to reduce the fungal population in fruit tissues before harvesting. mdpi.comresearchgate.net
Recent studies have highlighted the efficacy of phosphonate-based salts, particularly zinc phosphonate, in controlling chestnut brown rot. mdpi.comresearchgate.net In experimental trials conducted in Central Italy during 2019 and 2020, a fertilizer product containing 36% w/w zinc phosphonate (Kalex Zn®) was evaluated for its ability to mitigate the disease. mdpi.com The research demonstrated that zinc phosphonate is highly effective at protecting chestnut fruits from the G. castaneae fungus. mdpi.comresearchgate.net Its performance was found to be comparable to that of the conventional chemical fungicide, Tebuconazole. mdpi.comresearchgate.netresearchgate.net
The study revealed that a single treatment with zinc phosphonate applied during the blooming period of the chestnut trees produced the most effective results, suggesting that the female flowers are a primary site of infection. mdpi.comresearchgate.net The effectiveness of the treatment was rigorously assessed through multiple methods, including the isolation of the pathogen in pure culture, assessment of symptoms, and detection of the pathogen using qPCR. mdpi.com The fungicidal activity is attributed not only to the phosphonate ion but also to the zinc metal, which is known to have protective properties against plant pathogens. mdpi.com
Notably, the use of phosphonate salts like zinc phosphonate is considered to have a low environmental impact, presenting a more sustainable option for orchard management. mdpi.comresearchgate.net These compounds are characterized by high translocability within the plant and stability, allowing for effective and systemic protection. researchgate.net
Table 1: Comparative Efficacy of Treatments Against Chestnut Brown Rot (Gnomoniopsis castaneae) This table summarizes the findings from field trials on Castanea sativa, comparing zinc phosphonate with other agents.
| Treatment Agent | Active Compound(s) | Key Research Finding | Citation |
|---|---|---|---|
| Kalex Zn® | Zinc Phosphonate (O6P2Zn3) | Efficacy in reducing disease impact was comparable to the conventional fungicide Tebuconazole. | mdpi.comresearchgate.netresearchgate.net |
| Mystic® 430 SC | Tebuconazole | A conventional chemical fungicide used as a benchmark for efficacy in the study. | mdpi.comhorticulture.com.au |
| Kalex® | Potassium-phosphite (KH2PO3) | Also a phosphonate-based salt, but in vitro tests showed zinc phosphonate required a lower dose to inhibit fungal growth. | mdpi.com |
| Untreated Control | N/A | Showed significantly higher incidence and severity of brown rot compared to treated groups. | researchgate.net |
Impact on Plant Nutrient Uptake and Translocation (e.g., Zinc Phosphate Shells on Nanoparticles)
Beyond its fungicidal properties, the combination of zinc and phosphorus in phosphate forms is being explored for advanced applications in plant nutrition, specifically through nanotechnology. researchgate.netnih.govresearchgate.net Research into nanoparticle-based fertilizers aims to enhance crop fortification with essential micronutrients and reduce the environmental impact of conventional fertilizer use. rsc.orgnih.gov
Studies on pepper plants (Capsicum annuum) have investigated how a zinc phosphate (Zn3(PO4)2) shell on zinc oxide nanoparticles (ZnO NPs) affects zinc uptake, distribution, and translocation. rsc.orgnih.govnih.gov These coated nanoparticles, referred to as ZnO_Ph NPs, demonstrate significantly different behavior compared to their uncoated counterparts. researchgate.net
When applied foliarly, the zinc phosphate shell was found to be a critical factor in enhancing nutrient delivery. nih.govacs.org The shell enabled a leaf uptake of zinc that was 2.7 times higher than that observed for uncoated ZnO NPs. nih.govresearchgate.net This is significant because the coating composition appears to be more important than nanoparticle size in regulating interaction with and uptake through the leaf surface. nih.govacs.org Furthermore, the ZnO_Ph NPs led to higher zinc mobility within the plant, improving the loading of zinc into the phloem for transport. researchgate.net This resulted in a remarkable 27% of the total absorbed zinc being translocated to the fruits, a substantial increase compared to other application methods and nanoparticle types. rsc.orgnih.gov The zinc delivered to the fruit was in an ionic form, ready for use by the plant. nih.govresearchgate.net
Table 2: Effect of Zinc Phosphate Shell on Zinc Uptake and Translocation in Pepper Plants (Capsicum annuum) This table details the performance of zinc oxide nanoparticles with and without a zinc phosphate shell in foliar applications.
| Nanoparticle Type | Particle Size (avg.) | Surface Charge (mV) | Relative Leaf Uptake | Translocation to Fruit (% of total uptake) | Citation |
|---|---|---|---|---|---|
| ZnO_Ph NPs | 48 ± 12 nm | -18.1 ± 0.6 | 2.7 times higher than ZnO NPs | 27% | rsc.orgnih.govnih.govresearchgate.net |
| ZnO NPs (uncoated) | 26 ± 8 nm | +14.6 ± 0.4 | Baseline | Minor (0.03%) | nih.govresearchgate.net |
Theoretical and Computational Chemistry of Zinc Phosphonate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has been widely applied to zinc-containing compounds to understand their chemical and physical properties. uwa.edu.aucdmf.org.br
Elucidation of Electronic Structure and Bonding Characteristics
DFT calculations are instrumental in elucidating the electronic structure and bonding in zinc phosphonate (B1237965) systems. These calculations can determine the distribution of electron density, the nature of chemical bonds (covalent vs. ionic), and the energies of molecular orbitals (HOMO and LUMO). uwa.edu.auijcce.ac.ir For instance, in various zinc complexes, DFT has shown that the zinc(II) orbitals may not contribute significantly to the HOMO or LUMO, with these frontier orbitals being primarily located on the organic ligands. uwa.edu.au This information is crucial for understanding the material's electronic properties, such as its conductivity and optical behavior. researchgate.net
DFT studies on related systems, like zinc complexes with other organic ligands, have successfully predicted ground-state structures and spectra. researchgate.net These calculations can also reveal how structural modifications, such as meso-tetraaza substitutions in porphyrin-like structures, can significantly alter the central hole size and electronic spectrum. researchgate.net
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Electronic properties, UV-Vis spectra | ijcce.ac.ir |
| B3LYP, PBE0, B1WC, WC1LYP | Not specified | Structural, electronic, and magnetic properties of ZnFe2O4 | cdmf.org.br |
| Not specified | Not specified | Ground-state spectra of zinc porphyrin complexes | researchgate.net |
| CAM-B3LYP | 6-311++G(d,p) | Absorption electronic spectra | ijcce.ac.ir |
Prediction of Binding Modes and Molecular Orientation on Surfaces
A significant application of DFT is in predicting how phosphonate-based molecules, including zinc phosphonate, bind to and orient themselves on various surfaces, particularly metal oxides like zinc oxide (ZnO). acs.org DFT calculations, often in conjunction with experimental techniques like photoelectron spectroscopy (PES) and X-ray adsorption spectroscopy (XAS), can determine the preferred binding modes (e.g., monodentate, bidentate, or tridentate) of phosphonates on a surface. acs.org
For example, studies on the modification of ZnO surfaces with phosphonate-based self-assembled monolayers (SAMs) have used DFT to analyze the O 1s core level spectra, revealing that different phosphonates can exhibit preferences for either tridentate or bidentate bonding. acs.org This understanding is critical for controlling the surface properties of materials for applications in electronics and sensors. The calculations can also predict the surface coverage and packing density of the molecules. acs.org
Modeling Interfacial Energy Level Tuning for Hybrid Devices
The performance of hybrid electronic devices, which combine organic and inorganic materials, is highly dependent on the energy level alignment at the interface. DFT is a key tool for modeling and predicting how the interface between a material like zinc phosphonate and a semiconductor (e.g., ZnO) can be tuned. researchgate.net By modifying the surface with self-assembled monolayers of phosphonates, the work function of the material can be altered, which in turn affects the energy barrier for charge injection or extraction in devices like LEDs and solar cells. acs.org
DFT calculations can predict the magnitude and direction of the work function shift induced by different phosphonate molecules, guiding the design of interfaces with optimal electronic properties for specific device applications.
Simulating Reaction Mechanisms and Identifying Transition States
DFT calculations are invaluable for simulating reaction mechanisms at the molecular level and identifying the transition states of chemical reactions involving zinc phosphonate systems. nih.govacs.org By mapping the potential energy surface of a reaction, DFT can determine the most likely reaction pathway and the energy barrier that must be overcome for the reaction to proceed. acs.org
In the context of catalysis, for instance, DFT can be used to model the hydrolysis of phosphate (B84403) esters catalyzed by zinc-containing enzymes. These simulations can elucidate the role of the zinc ion in activating reactants and stabilizing transition states. nih.gov The ability to accurately calculate activation energies provides confidence in the proposed reaction mechanisms. acs.org
Molecular Dynamics and Force-Field Simulations
Molecular dynamics (MD) and force-field simulations are computational methods that simulate the physical movements of atoms and molecules. These techniques are particularly useful for studying the large-scale conformational dynamics and structural properties of materials over time. nih.govnih.govcapes.gov.br
Structural Refinement and Prediction of Crystal Architectures
MD simulations, guided by force fields, are employed for the refinement of crystal structures obtained from experimental methods like X-ray diffraction. nih.gov These simulations can also predict the crystal architectures of new materials. researchgate.net A force field is a set of parameters that describes the potential energy of a system of particles, and its accuracy is crucial for reliable simulations. nih.govresearchgate.netnorthwestern.eduamazonaws.com
In the study of zinc phosphonate metal-organic frameworks (MOFs), for example, simulations can help in understanding the formation of porous networks. researchgate.net For instance, it has been shown that the use of functionalized diphosphonate ligands with Zn2+ can lead to the formation of microporous materials with three-dimensional structures. researchgate.net MD simulations can also be used to investigate the stability and dynamics of these frameworks.
Furthermore, MD simulations have been used to study the coordination environment of zinc ions in complex systems, such as in the active site of enzymes. nih.gov These simulations can reveal details about the coordination number of the zinc ion and the geometry of its coordination sphere, which can be difficult to determine experimentally, especially in solution. nih.gov Different force-field models can be tested and validated against experimental data to improve the accuracy of the simulations. nih.govnih.govcapes.gov.br
Modeling Interlayer Interactions and Porosity within Frameworks
A significant challenge in the design of porous zinc phosphonate materials is their strong tendency to form dense, two-dimensional layered structures. researchgate.net Computational modeling is a vital tool to understand and overcome this challenge, enabling the prediction and analysis of interlayer interactions and the resulting porosity.
Metal-organic frameworks (MOFs) based on phosphonates are generally more stable than their carboxylate counterparts, but their synthesis as porous materials is less straightforward. nih.gov The default structure for many metal phosphonates is a layered motif, which is often non-porous. nih.gov Computational strategies are employed to design systems that disrupt this dense packing to create permanent porosity. One approach involves using phosphonate ligands with specific geometries or additional functional groups that prevent the formation of a dense layered structure. nih.govacs.org
Force-field calculations and Rietveld refinement are powerful computational techniques used in conjunction with experimental data, such as single-crystal X-ray diffraction (SC-XRD), to elucidate complex structures. rsc.org In cases where single crystals are too small for complete characterization by SC-XRD alone, an approximate model can be optimized using a universal force field (UFF). This computationally refined model is then used as a basis for Rietveld refinement against powder X-ray diffraction (PXRD) data to achieve a complete and accurate structural description. rsc.org
This combined approach was successfully used to determine the structure of [Zn₂(H₂PPB)(H₂O)₂]·xH₂O (CAU-25), a zinc phosphonate built from 1,3,5-tris-(4-phosphonophenyl)benzene. rsc.org The modeling revealed a layered structure where hydrogen bonding between the layers creates interlayer porosity. While the material was not porous to N₂ at 77 K, computational models and subsequent CO₂ and H₂O sorption experiments confirmed its porosity. rsc.org The size-selective porosity was attributed to the specific temperatures of the sorption measurements, which affect the mobility of gas molecules in the narrow channels. rsc.org
Computational tools like PoreBlazer can be used to calculate theoretical surface areas and pore volumes based on crystallographic data. nih.gov For instance, the theoretical specific surface area for the isoreticular phosphonate MOF ICR-12 was calculated to be 819 m² g⁻¹, though the experimentally measured value was significantly lower at 396 m² g⁻¹, suggesting that additional molecules may be present in the pores. nih.gov The introduction of functional groups, such as dihydroxy groups on the phosphonic linker, has been shown to prevent dense layer formation, resulting in open frameworks with microporosity. researchgate.net
| System/Compound | Ligand | Computational Method | Key Finding | Reference |
| CAU-25 | 1,3,5-tris-(4-phosphonophenyl)benzene | Universal Force Field (UFF), Rietveld Refinement | Confirmed a layered structure with permanent interlayer porosity accessible to CO₂ and H₂O. | rsc.org |
| ICR-12 | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | PoreBlazer Calculation | Theoretical surface area (819 m²/g) was significantly higher than the measured value (396 m²/g), indicating pore filling. | nih.gov |
| {Zn(DHBP)₂} | 1,4-dihydroxy-2,5-benzenediphosphonate | X-ray Diffraction Analysis | Dihydroxy groups on the ligand prevented dense packing, leading to a robust, three-dimensional microporous network. | researchgate.net |
| Pillared Zinc Phosphonate | Zinc(1,4-benzenediphosphonate-bis(monoethyl ester)) | N/A (Conceptual Modeling) | Ester groups pointing into the interlayer space create permanent porosity due to van der Waals forces. | nih.gov |
Mechanistic Modeling of Complex Formation
Understanding the formation of zinc phosphonate solids from solution requires mechanistic modeling of both the solution-phase chemistry and the subsequent surface processes.
The formation of crystalline zinc phosphonate materials is highly dependent on the specific complexes that exist in the solution phase. High-throughput methods are particularly effective for exploring the reaction parameters that govern the formation of these complexes. mdpi.com By systematically varying the molar ratios of the reactants, such as zinc nitrate (B79036), a phosphonic acid ligand, and a base like NaOH, researchers can identify the conditions that lead to the formation of distinct, single-crystalline compounds. mdpi.com For example, a study on the Zn(NO₃)₂/p-H₂O₃PCH₂C₆H₄COOH/NaOH system identified three different zinc phosphonate compounds by varying the molar concentrations of the starting materials while keeping the water content constant. mdpi.com
The process of solid formation often proceeds through several stages, beginning with an initially formed amorphous precipitate. nih.gov Mechanistic studies on analogous calcium-phosphonate systems have shown that an amorphous solid can be precipitated by mixing calcium-containing and phosphonate solutions. nih.gov This amorphous material can then dynamically evolve into a more stable "middle phase" with an amorphous/microcrystalline structure, and eventually into a fully crystalline material. nih.gov Such phase transitions are critical for understanding the final properties of the material. Characterization techniques like electron microscopy and X-ray diffraction are used to track these morphological and crystalline changes. nih.gov
Furthermore, spectroscopic methods provide insight into the specific coordination chemistry in solution. While not focused on zinc, studies on tin(IV) complexes with c-keto allyl phosphonate ligands using multinuclear NMR (³¹P and ¹¹⁹Sn) have demonstrated the ability to identify different isomers (e.g., trans and cis) in solution. researchgate.net The distribution of these isomers was found to be dependent on the steric hindrance of substituents on the phosphonate ligand. researchgate.net This type of solution-phase characterization is crucial for understanding which molecular precursors are available for incorporation into a growing solid framework.
The adsorption of ions onto the surface of materials is a critical process in both the formation of zinc phosphonate frameworks and their application in areas like ion exchange. The thermodynamics and kinetics of these surface adsorption processes are studied using established models.
The equilibrium of the adsorption process is often analyzed using isotherm models. The Langmuir isotherm, which assumes monolayer adsorption onto a surface with a finite number of identical sites, is frequently applied. nih.govmdpi.com The Freundlich isotherm, an empirical model, is used to describe adsorption on heterogeneous surfaces. impactfactor.org For the adsorption of Zn(II) onto crosslinked starch phosphates, the equilibrium data correlated well with the Langmuir model, yielding a maximum adsorption capacity of 2.00 mmol/g. nih.gov Similarly, the adsorption of phosphate onto ZnO nanoparticles was well-described by the Langmuir isotherm, with a calculated maximum adsorption capacity of 769.23 mg/g. mdpi.com
The kinetics of the adsorption process describe the rate at which adsorption occurs. The pseudo-first-order and pseudo-second-order kinetic models are commonly used to test experimental data. nih.gov In many cases, including the adsorption of Zn(II) on crosslinked starch phosphates and Iraqi clays (B1170129), the pseudo-second-order model provides a better correlation with the experimental data. nih.govimpactfactor.org This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.
Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous process. impactfactor.org The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive). For example, the adsorption of Zn(II) on crosslinked starch phosphates and certain clays was found to be endothermic, meaning the adsorption capacity increases with temperature. nih.govimpactfactor.orgbioline.org.br Conversely, the adsorption of phosphate on ZnO nanoparticles was spontaneous and exothermic. mdpi.com
| System | Adsorbate | Thermodynamic Parameter | Value | Finding | Reference |
| Zn(II) on Flint Clay | Zinc(II) | ΔG° | -26.72 to -30.73 kJ/mol | Spontaneous | impactfactor.org |
| ΔH° | > 0 | Endothermic | impactfactor.org | ||
| ΔS° | > 0 | Increased randomness at the solid-liquid interface | impactfactor.org | ||
| Zn(II) on Attapulgite Clay | Zinc(II) | ΔG° | -26.72 to -30.73 kJ/mol | Spontaneous | impactfactor.org |
| ΔH° | > 0 | Endothermic | impactfactor.org | ||
| ΔS° | > 0 | Increased randomness at the solid-liquid interface | impactfactor.org | ||
| Phosphate on ZnO Nanoparticles | Phosphate | ΔG° | < 0 | Spontaneous | mdpi.com |
| ΔH° | < 0 | Exothermic | mdpi.com | ||
| Profenofos on Fe/Ni Nanoparticles | Profenofos | ΔG° | < 0 | Spontaneous | bioline.org.br |
| ΔH° | > 0 | Endothermic | bioline.org.br |
Emerging Research Directions and Future Outlook for Zinc Phosphonate
Development of Novel Synthesis Strategies for Tailored Architectures and Properties
The ability to control the architecture of zinc phosphonate (B1237965) materials at the molecular level is critical for tailoring their functional properties. To this end, researchers are moving beyond traditional precipitation methods to develop more sophisticated synthesis strategies. These novel approaches offer greater control over crystallinity, porosity, dimensionality, and morphology.
Several key methods have emerged:
Hydrothermal and Solvothermal Synthesis: These are widely used techniques where reactions are carried out in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel under elevated temperature and pressure. electronicsandbooks.comdicp.ac.cn These methods facilitate the crystallization of complex, three-dimensional (3D) open-framework structures that would not form under ambient conditions. dicp.ac.cn For example, a 3D porous zinc phosphonate, Zn₆[(O₃PCH₂)₂NHC₆H₁₁]₄·6H₂O, was synthesized hydrothermally at 180 °C. dicp.ac.cn Similarly, solvothermal synthesis using ethanol (B145695) as the solvent has been employed to produce a novel zinc(II) phosphonate with a 3D supramolecular structure and fluorescent properties. tandfonline.comtandfonline.com The choice of solvent, temperature, time, and the presence of structure-directing agents or templates can be systematically varied to control the final architecture. rsc.orgrsc.org
Sonochemical Synthesis: This method utilizes high-intensity ultrasound to induce acoustic cavitation in a liquid medium. The collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. austinpublishinggroup.comrsc.org Sonochemistry has been successfully applied to synthesize zinc phosphate (B84403) nanoparticles and microstructures, often resulting in high purity, high crystallinity, and reduced reaction times compared to conventional methods. austinpublishinggroup.comresearchgate.netscientific.net This technique is noted for being simple, economical, and environmentally benign. researchgate.net The morphology and particle size of the resulting zinc phosphonate can be controlled by adjusting parameters such as the pH of the precursor solution. researchgate.net
Mechanochemical Synthesis: This solvent-free or low-solvent approach involves the use of mechanical energy, typically through ball milling, to induce chemical reactions in the solid state. rsc.orgchemrxiv.org It is recognized as a simple, scalable, and eco-friendly method. rsc.org Mechanochemical treatment has been used to prepare novel white pigments by reacting zinc oxide with phosphoric acid and to synthesize zinc-doped hydroxyapatite. rsc.orgtandfonline.com This method can drastically reduce reaction times compared to traditional aqueous techniques and can produce unique nanostructures with enhanced catalytic properties. rsc.org
In-Situ Generation of Reactants: Some strategies involve the in-situ hydrolysis of phosphonate esters to gradually release phosphonic acid. This slow release can promote the growth of high-quality crystals by preventing rapid, uncontrolled precipitation. acs.org This method has been used to create microporous zinc phosphonates where the acidity of the zinc salt solution itself catalyzes the hydrolysis of the ester precursor. acs.orgnih.gov
These advanced synthesis strategies are crucial for creating tailored zinc phosphonate architectures, from simple layered compounds to complex microporous frameworks with specific pore sizes and surface functionalities. acs.orgnih.govrsc.org
| Synthesis Method | Typical Conditions | Key Advantages | Resulting Architectures/Properties | References |
| Hydrothermal/Solvothermal | Sealed vessel, elevated T (120-180°C) & P, water or organic solvent. | High crystallinity, formation of complex 3D frameworks. | Microporous materials, 3D open-frameworks with channels, fluorescent materials. | electronicsandbooks.comdicp.ac.cntandfonline.comtandfonline.comrsc.org |
| Sonochemical | Ultrasonic irradiation (e.g., 22 kHz), ambient temperature, liquid medium. | Rapid reactions, high purity, energy-efficient, environmentally benign. | Nanoparticles, flower-like micro-nanostructures, control over particle size. | austinpublishinggroup.comresearchgate.netresearchgate.netaustinpublishinggroup.com |
| Mechanochemical | Ball milling, room temperature, solvent-free or minimal solvent. | Scalable, eco-friendly, rapid, can produce unique nanostructures. | Nanopowders, bionanohybrids, proton-conducting frameworks. | rsc.orgchemrxiv.orgtandfonline.com |
| In-Situ Reactant Generation | Reaction in solution where a precursor (e.g., phosphonate ester) is slowly hydrolyzed. | Controlled crystal growth, formation of microporous structures. | Microporous zinc phosphonates with channel structures. | acs.orgnih.gov |
Advanced Characterization of Dynamic Processes and In-Situ Transformations
Understanding the formation mechanisms and dynamic behavior of zinc phosphonate materials is essential for their rational design. While traditional ex situ characterization techniques provide a snapshot of the final product, they often miss the transient intermediates and transformation pathways that occur during synthesis or function. rsc.org
Advanced in-situ characterization techniques are becoming increasingly vital for observing these dynamic processes in real-time. rsc.org These methods allow researchers to monitor the crystallization process, phase transitions, and guest-molecule interactions as they happen. For instance, monitoring the in-situ hydrolysis of phosphonate esters helps to understand how the slow, controlled release of the phosphonic acid ligand influences the nucleation and growth of microporous zinc phosphonate crystals. acs.orgnih.gov
Key characterization techniques employed to understand both the final structure and dynamic transformations include:
X-ray Diffraction (Single-Crystal and Powder): This remains the cornerstone for determining the precise atomic arrangement, identifying crystalline phases, and tracking structural transformations during reactions or upon heating. tandfonline.comrsc.orgacs.org
Spectroscopy (FT-IR, Raman): These techniques probe the vibrational modes of the molecules, providing information on the coordination environment of the phosphonate groups and the presence of functional groups or guest molecules like water. tandfonline.comresearchgate.netrsc.org
Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis are used to study the thermal stability of the materials, identifying the temperatures at which guest molecules are lost or the framework begins to decompose. dicp.ac.cntandfonline.comtandfonline.comacs.org This is crucial for understanding the material's operational limits and for studying transformations that occur upon heating.
Electron Microscopy (SEM, TEM): These methods are indispensable for visualizing the morphology and microstructure of the synthesized materials, from nanoparticles to larger crystalline habits. researchgate.netrsc.orgaustinpublishinggroup.com
By combining these techniques, particularly with in-situ capabilities, researchers can build a comprehensive picture of the structure-property-function relationships in zinc phosphonate systems. This knowledge is critical for understanding phenomena such as the mechanism of ion exchange or the structural changes that occur during a catalytic cycle, paving the way for the design of more sophisticated and efficient materials. nih.gov
Rational Design of Multi-functional Zinc Phosphonate Materials for Integrated Applications
The true power of zinc phosphonate chemistry lies in the ability to rationally design materials with multiple, integrated functionalities. This is achieved through the judicious selection of the organic phosphonate linkers, which can be decorated with a vast array of functional groups. rsc.org By combining the structural attributes of the inorganic zinc-phosphonate backbone with the chemical properties of the organic moieties, materials can be engineered for specific, advanced applications. rsc.org
The concept of "rational design" involves creating porous materials by strategically disrupting the formation of dense layered structures, which are common in metal phosphonates. rsc.org For example, using a rigid, non-linear triphosphonic acid linker like 1,3,5-tris-(4-phosphonophenyl)benzene led to the synthesis of a microporous zinc phosphonate with permanent porosity and one-dimensional channels. rsc.org
Examples of designed functionalities include:
Luminescence and Optical Properties: By incorporating chromophoric organic linkers, such as those based on triazine, researchers have synthesized zinc phosphonates that exhibit strong fluorescence. tandfonline.comacs.org These materials have potential applications in sensors, lighting, and optical devices.
Catalysis and Proton Conductivity: The integration of acidic or basic sites into the phosphonate linker can impart catalytic activity. rsc.org Furthermore, the ordered arrangement of phosphonate groups and guest water molecules within the crystalline framework can create pathways for proton transport, leading to applications in proton exchange membranes for fuel cells. tandfonline.comchemrxiv.orgrsc.org
Adsorption and Separation: The synthesis of zinc phosphonates with tailored porosity and channel dimensions allows for their use as molecular sieves for gas and ion adsorption. rsc.orgnih.gov For instance, a zinc phosphonate containing naphthalenediimide was shown to have mesopores capable of nitrogen adsorption. nih.gov
Biomedical Applications: Functional groups can be chosen to interact with biological targets. In one study, a phosphonate motif was used as a stable zinc-binding group to create a selective inhibitor for a bacterial collagenase, demonstrating potential as an anti-infective agent. nih.gov
The ability to pre-program functionalities into the material at the synthesis stage represents a significant advantage over traditional materials, opening up possibilities for creating sophisticated devices where multiple functions are performed by a single, well-defined material. rsc.org
Integration of Zinc Phosphonates in Hybrid and Composite Systems for Enhanced Performance
While zinc phosphonates are themselves inorganic-organic hybrid materials, their performance can be further enhanced by integrating them into larger composite and hybrid systems. rsc.orgnih.gov This strategy combines the unique properties of zinc phosphonates with the attributes of other materials like polymers, metal oxides, or carbon nanomaterials to create multifunctional composites with synergistic effects.
Notable research directions include:
Polymer Composites: Zinc phosphonates can be incorporated as fillers in polymer matrices. Research has shown that metal-organic frameworks based on phosphonate esters can be used to create polymer composite proton exchange membranes, potentially for fuel cell applications. acs.org
Heterostructured Photocatalysts: Inorganic-organic hybrid zinc phosphites have been used as templates to synthesize highly efficient ZnO/ZnS heterostructure photocatalysts. nih.gov The controlled thermal treatment of the zinc phosphite (B83602) precursor leads to a composite material with an enhanced ability to generate hydrogen under light irradiation, far exceeding the performance of the individual components. nih.gov
Corrosion-Resistant Coatings: Composites of zinc phosphate and graphene oxide have been developed as advanced coatings for pure zinc, a biodegradable metal used in orthopedic implants. researchgate.net The graphene oxide promotes a refined and compact zinc phosphate coating, which significantly reduces the corrosion rate and the release of zinc ions, thereby improving biocompatibility. researchgate.net
Enzyme-Based Bionanohybrids: In a novel approach, zinc salts have been combined with enzymes like lipase (B570770) via mechanochemical synthesis to create zinc-bionanohybrids. rsc.org This integration of a biological component with the inorganic structure resulted in a material with significantly enhanced enzyme-like catalytic activity compared to materials synthesized by conventional methods. rsc.org
Addressing Challenges in Scalability and Sustainable Production of Zinc Phosphonate Materials
For zinc phosphonate materials to transition from laboratory curiosities to commercially viable products, significant challenges in production scale-up and sustainability must be addressed. While traditional laboratory-scale syntheses, such as hydrothermal methods, can produce high-quality materials, they often rely on energy-intensive conditions (high temperatures and pressures) and may not be easily scalable. electronicsandbooks.comdicp.ac.cn
Current research is actively exploring more efficient and environmentally friendly production routes:
Scalable Synthesis Methods:
Mechanochemistry: This solid-state, solvent-free method is frequently highlighted for its potential for large-scale production. rsc.orgtandfonline.com The synthesis of phosphonate-based metal-organic frameworks has been successfully demonstrated at the gram-scale using mechanochemical ball milling, a significant step up from typical milligram-scale lab syntheses. chemrxiv.org
Sonochemistry: This technique is also promising for scale-up due to its energy efficiency and significantly reduced reaction times compared to conventional heating methods. austinpublishinggroup.comaustinpublishinggroup.com It is often described as a facile and economical route to high-purity zinc phosphate powders. scientific.netresearchgate.net
Sustainable Production Strategies:
Green Solvents and Solvent-Free Reactions: The use of water as a solvent in hydrothermal or precipitation methods is a key aspect of green chemistry. electronicsandbooks.comnih.gov Even more advantageous are solvent-free mechanochemical approaches, which drastically reduce chemical waste and energy consumption associated with solvent heating and removal. rsc.orgchemrxiv.org
Biological Synthesis: An emerging and highly sustainable approach is the use of biological systems for synthesis. Researchers have successfully used the fungal filtrate from Aspergillus fumigatus to mediate the formation of zinc phosphate nanosheets. nih.gov This biosynthetic route is cost-effective, non-toxic, and operates under ambient conditions, offering a truly "green" alternative to conventional chemical and physical methods. nih.govresearchgate.net
Atom Economy: Future research will likely focus on improving the atom economy of synthesis reactions, ensuring that a maximal amount of the starting materials is incorporated into the final product, thus minimizing waste.
By focusing on these scalable and sustainable production methods, the scientific community aims to pave the way for the widespread adoption of zinc phosphonate materials in industrial and biomedical applications, ensuring that their technological benefits are realized in an economically and environmentally responsible manner.
Q & A
Basic: What are the optimal molar ratios of zinc precursors to phosphonic acid for synthesizing zinc phosphonate salts, and how does varying this ratio affect crystallinity?
Methodological Answer:
The synthesis of zinc phosphonate salts requires precise control of reactant ratios to achieve desired crystallinity. Studies suggest using zinc nitrate and phosphoric acid in molar ratios ranging from 1:1 to 1:3 under hydrothermal conditions (60–90°C). For example, a 1:2 ratio (zinc nitrate:phosphoric acid) yielded highly crystalline zinc phosphate nanoparticles, as confirmed by XRD analysis . Deviations from this ratio (e.g., 1:1) resulted in amorphous phases due to incomplete ligand coordination. Researchers should systematically vary ratios and characterize products using XRD and FTIR to map crystallinity trends.
Basic: What analytical methods are recommended for quantifying zinc content in phosphonic acid salts, and what are their validation parameters?
Methodological Answer:
The USP assay method (USP33) is widely used for zinc quantification. It involves:
Preparing a zinc standard stock solution (1000 µg/mL in 5 M HCl) and diluting to 0.5–2.5 µg/mL with 0.125 N HCl.
Using atomic absorption spectroscopy (AAS) or ICP-OES to measure absorbance at 213.9 nm.
Validating the method via linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
For lab-scale studies, EDTA titration is a cost-effective alternative but requires pH adjustment to 10 (ammonia buffer) and Eriochrome Black T as an indicator.
Advanced: How can the coordination properties of zinc phosphonate salts be exploited to design metal-organic frameworks (MOFs) with specific pore architectures?
Methodological Answer:
Zinc phosphonate salts form coordination polymers via P=O and P–OH groups binding to Zn²⁺. To engineer MOFs:
Use hydrothermal synthesis (120–180°C, 24–72 hrs) with phosphonic acid derivatives (e.g., aminotris(methylene phosphonic acid)) and zinc salts.
Modulate pore size by introducing bulky organic ligands (e.g., phenylphosphonic acid) or varying reaction pH (3–5 preferred for stable frameworks).
Characterize porosity via BET analysis and gas adsorption (N₂ at 77 K). For example, zinc-phosphonate MOFs have shown CO₂ uptake capacities of 2.5 mmol/g at 1 bar .
Advanced: What methodologies are effective in resolving contradictions in reported synthesis parameters for zinc phosphonate salts across different studies?
Methodological Answer:
Contradictions in synthesis parameters (e.g., temperature, pH) can be addressed via:
Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize variables like molar ratio (1:1–1:3), temperature (60–120°C), and reaction time (6–24 hrs).
In Situ Characterization: Use synchrotron XRD or Raman spectroscopy to monitor real-time crystallization and identify phase transitions.
Comparative Studies: Replicate conflicting protocols (e.g., Ramaswamy et al. (2008) vs. Cheng et al. (2009)) and analyze outcomes using SEM/EDX to correlate morphology with synthesis conditions .
Basic: What are the standard procedures for assessing the corrosion inhibition efficiency of zinc phosphonate salts on metal substrates?
Methodological Answer:
To evaluate corrosion inhibition:
Prepare a 0.1–1.0 wt% zinc phosphonate solution in deionized water.
Immerse metal coupons (e.g., steel) in the solution and expose to accelerated corrosion conditions (e.g., 5% NaCl, 40°C, 168 hrs).
Measure weight loss and calculate inhibition efficiency (IE) using:
where and are weight losses without and with inhibitor.
Validate via electrochemical impedance spectroscopy (EIS) to quantify charge transfer resistance .
Advanced: How do structural modifications in phosphonic acid ligands influence the thermal stability and proton conductivity of zinc-based coordination polymers?
Methodological Answer:
Ligand modifications directly impact material properties:
Thermal Stability: Introduce aromatic groups (e.g., phenylphosphonic acid) to enhance stability up to 400°C (TGA analysis). Aliphatic ligands (e.g., HEDP) degrade below 300°C.
Proton Conductivity: Sulfonate (-SO₃H) or amine (-NH₂) functional groups increase hydrophilic channels. For example, zinc sulfophenylphosphonate showed proton conductivity of 1.2 × 10⁻² S/cm at 80°C under 95% RH, measured via AC impedance .
Synthesis Strategy: Use solvothermal methods with mixed ligands (e.g., phosphonic acid + carboxylic acid) to balance stability and conductivity.
Basic: How does pH variation during synthesis affect the morphology of zinc phosphonate salts?
Methodological Answer:
pH governs nucleation and growth kinetics:
- Low pH (2–3): Favors formation of spherical nanoparticles (20–50 nm) due to rapid nucleation (observed via TEM).
- Neutral pH (6–7): Produces rod-like structures (100–200 nm length) via oriented attachment.
- High pH (>9): Leads to aggregation and irregular microstructures.
Adjust pH using NH₄OH or HNO₃ and monitor dynamically with a pH-stat system .
Advanced: What comparative studies exist between zinc phosphonate salts and other metal phosphonates (e.g., calcium, aluminum) in terms of bioactive properties?
Methodological Answer:
Comparative studies highlight:
Antimicrobial Activity: Zinc phosphonates exhibit higher bactericidal efficacy (e.g., 99% reduction in E. coli at 500 ppm) vs. calcium phosphonates (70% reduction) due to Zn²⁺ ion release .
Bone-Targeting: Calcium phosphonates (e.g., HEDP-Ca) show superior hydroxyapatite binding (used in osteoporosis treatment), while zinc variants are explored for antimicrobial coatings.
Methodology: Use MIC assays and fluorescence labeling (e.g., calcein-AM for cell viability) to compare bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
